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  • Product: 4-Amino-2-(benzyloxy)benzonitrile
  • CAS: 284044-40-2

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Characterization of 4-Amino-2-(benzyloxy)benzonitrile

This in-depth technical guide provides a detailed analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Amino-2-(benzyloxy)benzonitrile. This document is intended for researchers, sc...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a detailed analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Amino-2-(benzyloxy)benzonitrile. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, purification, and characterization of this and related molecular entities.

Introduction

4-Amino-2-(benzyloxy)benzonitrile is a substituted aromatic compound of interest in medicinal chemistry and materials science. Its molecular structure combines a benzonitrile core with an amino and a benzyloxy substituent, creating a unique electronic and steric environment. Accurate structural elucidation is paramount for its application, and NMR spectroscopy stands as the most powerful technique for this purpose. This guide will provide a predictive analysis of its ¹H and ¹³C NMR spectra, grounded in fundamental principles and data from analogous structures.

Molecular Structure and Numbering Scheme

A clear understanding of the molecular structure is the foundation for spectral interpretation. The numbering scheme used throughout this guide for 4-Amino-2-(benzyloxy)benzonitrile is presented below.

Caption: Molecular structure and numbering of 4-Amino-2-(benzyloxy)benzonitrile.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 4-Amino-2-(benzyloxy)benzonitrile is expected to show distinct signals corresponding to the aromatic protons of the benzonitrile and benzyl rings, the benzylic methylene protons, and the amino protons. The chemical shifts are influenced by the electronic effects of the substituents: the electron-donating amino group (-NH₂), the electron-donating benzyloxy group (-OCH₂Ph), and the electron-withdrawing cyano group (-CN).

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-6~7.4-7.6d~8-91HDeshielded by the adjacent electron-withdrawing cyano group.
H-5~6.2-6.4dd~8-9, ~2-31HShielded by the ortho-amino group and meta-benzyloxy group.
H-3~6.1-6.3d~2-31HShielded by the ortho-benzyloxy group and para-amino group.
-NH₂~4.0-5.0br s-2HBroad signal due to quadrupolar relaxation and exchange; chemical shift can vary with solvent and concentration.
-CH₂-~5.1-5.3s-2HBenzylic protons adjacent to an oxygen atom.
Phenyl (C2', C3', C4')~7.2-7.5m-5HProtons of the unsubstituted benzyl ring.

Rationale for Predictions:

  • Aromatic Protons (Benzonitrile Ring): The amino group at C4 is a strong electron-donating group, which will shield the ortho-protons (H-3 and H-5) and the para-proton (none in this case). The benzyloxy group at C2 is also electron-donating, further shielding the ortho-proton (H-3) and para-proton (H-5). Conversely, the cyano group at C1 is strongly electron-withdrawing, deshielding the ortho-protons (H-6). This interplay of effects leads to a complex but predictable pattern in the aromatic region.

  • Amino Protons (-NH₂): The protons of the amino group typically appear as a broad singlet. Their chemical shift is highly dependent on solvent, temperature, and concentration due to hydrogen bonding and exchange phenomena.

  • Benzylic Protons (-CH₂-): The methylene protons of the benzyloxy group are expected to appear as a sharp singlet, as there are no adjacent protons to cause splitting. Their position is downfield due to the deshielding effect of the adjacent oxygen atom.

  • Phenyl Protons (Benzyl Ring): The five protons of the unsubstituted phenyl ring of the benzyloxy group will likely appear as a multiplet in the typical aromatic region.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are influenced by the same electronic effects as in the ¹H NMR spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C4~150-152Attached to the strongly electron-donating amino group.
C2~160-162Attached to the electron-donating benzyloxy group.
C6~133-135Influenced by the adjacent cyano group and meta-amino group.
C5~103-105Shielded by the ortho-amino group and para-benzyloxy group.
C3~98-100Shielded by the ortho-benzyloxy group and para-amino group.
C1~100-105Quaternary carbon attached to the cyano group, shielded by the ortho-benzyloxy and para-amino groups.
-CN~118-120Typical chemical shift for a nitrile carbon.
-CH₂-~70-72Benzylic carbon attached to an oxygen atom.
C1'~136-138Quaternary carbon of the benzyl ring attached to the methylene group.
C2', C3', C4'~127-129Aromatic carbons of the unsubstituted benzyl ring.

Rationale for Predictions:

  • Aromatic Carbons (Benzonitrile Ring): The carbons directly attached to the electron-donating amino (C4) and benzyloxy (C2) groups will be significantly deshielded. The carbons ortho and para to these groups (C3 and C5) will be shielded. The carbon bearing the cyano group (C1) will have its chemical shift influenced by all three substituents.

  • Nitrile Carbon (-CN): The cyano carbon has a characteristic chemical shift in the range of 110-125 ppm.

  • Benzylic Carbon (-CH₂-): The benzylic carbon is deshielded due to its attachment to the electronegative oxygen atom.

  • Phenyl Carbons (Benzyl Ring): The carbons of the unsubstituted phenyl ring will appear in the typical aromatic region of 127-130 ppm, with the ipso-carbon (C1') appearing slightly downfield.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

To obtain high-quality NMR spectra of 4-Amino-2-(benzyloxy)benzonitrile, the following protocol is recommended.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules and is a good starting point. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. Note that the chemical shifts of exchangeable protons (like -NH₂) will be solvent-dependent.

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Most deuterated solvents now come with TMS already added.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

    • Number of Scans: 16 to 64 scans are typically adequate for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.

    • Spectral Width: A spectral width of approximately 200-220 ppm is standard.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

G cluster_workflow NMR Experimental Workflow A Sample Weighing (5-10 mg) B Solvent Addition (0.6-0.7 mL CDCl₃ or DMSO-d₆) A->B C Dissolution in NMR Tube B->C D Spectrometer Insertion C->D E ¹H NMR Acquisition D->E F ¹³C NMR Acquisition D->F G Data Processing & Analysis E->G F->G

Caption: A streamlined workflow for NMR data acquisition.

Conclusion

The structural elucidation of 4-Amino-2-(benzyloxy)benzonitrile can be confidently achieved through a combined analysis of its ¹H and ¹³C NMR spectra. The predictive data presented in this guide, based on established principles of NMR spectroscopy and comparative analysis of related structures, provides a robust framework for the interpretation of experimental results. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling unambiguous confirmation of the molecular structure, which is a critical step in any research or development endeavor involving this compound.

References

  • Zácek, P., Dransfeld, A., Exner, O., & Schraml, J. (2006). 15N NMR chemical shifts of ring substituted benzonitriles. Magnetic Resonance in Chemistry, 44(12), 1073–1080. [Link][1][2]

  • Reich, H. J. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link][3]

  • Al-Douh, M. H., Osman, H., & Abdul-Aziz, A. (2007). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Indonesian Journal of Chemistry, 7(2), 190-196. [Link][4]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 561371, 4-Benzyloxybenzonitrile. PubChem. [Link][5]

  • NIST (n.d.). Benzonitrile, 4-amino-. NIST Chemistry WebBook. [Link][6]

Sources

Exploratory

Solubility profile of 4-Amino-2-(benzyloxy)benzonitrile in organic solvents

An In-depth Technical Guide to the Solubility Profile of 4-Amino-2-(benzyloxy)benzonitrile Introduction 4-Amino-2-(benzyloxy)benzonitrile is a multifaceted organic compound, the structure of which suggests significant po...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 4-Amino-2-(benzyloxy)benzonitrile

Introduction

4-Amino-2-(benzyloxy)benzonitrile is a multifaceted organic compound, the structure of which suggests significant potential as a key intermediate in the synthesis of novel therapeutic agents and functional materials.[1][2] Its architecture, featuring a reactive aminobenzonitrile core shielded by a bulky benzyloxy group, presents unique opportunities for constructing complex molecular frameworks. A thorough understanding of its solubility profile in various organic solvents is not merely an academic exercise; it is a fundamental prerequisite for its practical application. Solubility data governs critical process parameters, from the selection of appropriate reaction media and the design of efficient purification strategies like crystallization, to the development of viable formulations in medicinal chemistry.[3][4]

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Amino-2-(benzyloxy)benzonitrile. We will begin by dissecting its molecular structure to predict its behavior in different solvent classes. This theoretical framework is then followed by detailed, field-proven experimental protocols to enable researchers to determine its solubility with high accuracy. The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to harness the full potential of this valuable chemical entity.

Molecular Structure and Physicochemical Property Analysis

The solubility behavior of a compound is intrinsically linked to its molecular structure. 4-Amino-2-(benzyloxy)benzonitrile possesses a unique combination of polar and non-polar functional groups, which dictates its interaction with different solvents.

  • Polar Moieties: The primary amino group (-NH2) and the nitrile group (-CN) are the main polar centers of the molecule. The amino group is capable of acting as both a hydrogen bond donor and acceptor, while the nitrogen of the nitrile group and the ether oxygen can act as hydrogen bond acceptors.[5][6] These groups will facilitate dissolution in polar solvents.

  • Non-Polar Moieties: The molecule also features a significant non-polar region, comprised of the benzene ring and the benzyloxy group. These bulky, hydrophobic components will favor interactions with non-polar solvents through van der Waals forces.

This amphiphilic nature suggests that 4-Amino-2-(benzyloxy)benzonitrile will not exhibit extreme solubility in either highly polar or highly non-polar solvents. Instead, its solubility will be optimized in solvents of intermediate polarity or in those that can effectively engage with both its polar and non-polar regions.

The Theoretical Framework of Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the interplay of intermolecular forces.[7][8] The widely cited principle of "like dissolves like" serves as an excellent predictive tool, which posits that substances with similar polarities are more likely to be soluble in one another.[9][10][11]

The process of dissolution can be conceptually broken down into three steps:

  • Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the crystalline lattice of 4-Amino-2-(benzyloxy)benzonitrile together.

  • Overcoming Solvent-Solvent Interactions: Energy is also required to create a cavity in the solvent to accommodate the solute molecule.

  • Formation of Solute-Solvent Interactions: Energy is released when new intermolecular forces are established between the solute and solvent molecules.

A favorable dissolution process occurs when the energy released in step 3 is comparable to, or greater than, the energy consumed in steps 1 and 2.[12] The nature of these interactions (hydrogen bonding, dipole-dipole, van der Waals forces) between the solute and solvent determines the extent of solubility.[5] Furthermore, the overall process is also influenced by the change in entropy; dissolution typically leads to an increase in entropy, which favors the process.[12][13]

Predicted Solubility Profile of 4-Amino-2-(benzyloxy)benzonitrile

Based on the structural analysis and theoretical principles, the following table outlines the predicted solubility of 4-Amino-2-(benzyloxy)benzonitrile in a range of common organic solvents. These predictions are qualitative and should be experimentally verified for quantitative assessment.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Methanol, EthanolMedium to High These solvents can engage in hydrogen bonding with the amino group and the nitrile and ether functionalities. The alkyl chain also offers some interaction with the non-polar parts of the molecule.
Polar Aprotic Acetone, AcetonitrileMedium These solvents are polar and can interact with the dipole moments of the amino and nitrile groups. However, their inability to donate hydrogen bonds may limit solubility compared to protic solvents.
Dimethyl Sulfoxide (DMSO)High DMSO is a highly polar aprotic solvent with a strong ability to accept hydrogen bonds, which should effectively solvate the amino group.
Non-Polar TolueneLow to Medium The aromatic ring of toluene can interact favorably with the benzene rings of the solute via π-stacking, but it will struggle to solvate the polar amino and nitrile groups.
Hexane, HeptaneInsoluble to Low These aliphatic hydrocarbon solvents lack any polarity and cannot effectively solvate the polar functional groups of the molecule, leading to poor solubility.
Chlorinated Dichloromethane (DCM)Medium DCM has a moderate polarity and can interact with both the polar and non-polar regions of the solute, making it a potentially effective solvent.

Experimental Verification of Solubility

To obtain accurate, quantitative solubility data, a systematic experimental approach is essential. The equilibrium shake-flask method is a robust and widely accepted technique for this purpose.[4]

Experimental Workflow: Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Quantification A Weigh excess 4-Amino-2- (benzyloxy)benzonitrile into vials B Add a known volume of selected solvent A->B Step 1 & 2 C Seal vials and place in a shaking incubator at constant T B->C D Equilibrate for 24-72 hours (until equilibrium is reached) C->D Step 3 E Allow solid to settle D->E F Withdraw supernatant using a filter-equipped syringe E->F Step 4a G Alternatively, centrifuge and collect the supernatant E->G Step 4b H Gravimetric Analysis: Evaporate solvent and weigh residue F->H I Spectroscopic Analysis: Dilute and measure absorbance (UV-Vis) F->I G->H G->I J Calculate Solubility (e.g., in mg/mL or mol/L) H->J I->J

Caption: Workflow for equilibrium solubility determination.

Protocol 1: Gravimetric Solubility Determination

This method directly measures the mass of the dissolved solute and is considered a primary method of analysis.[14][15][16]

Materials and Reagents:

  • 4-Amino-2-(benzyloxy)benzonitrile

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Shaking incubator or orbital shaker at a constant temperature

  • Analytical balance

  • Volumetric pipettes

  • Pre-weighed evaporating dishes

Procedure:

  • Add an excess amount of 4-Amino-2-(benzyloxy)benzonitrile to a vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Accurately pipette a known volume (e.g., 5.0 mL) of the chosen solvent into the vial.

  • Seal the vial tightly and place it in a shaking incubator set to the desired temperature (e.g., 25 °C).

  • Shake the vials for a predetermined time (e.g., 48 hours) to ensure equilibrium is reached.

  • After equilibration, cease shaking and allow the excess solid to sediment.

  • Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to avoid transferring any solid particles.

  • Dispense the filtered supernatant into a pre-weighed evaporating dish.

  • Record the exact weight of the dish with the solution.

  • Gently evaporate the solvent in a fume hood or under a stream of nitrogen. For high-boiling point solvents like DMSO, a vacuum oven at elevated temperature may be necessary.

  • Once the solvent is fully evaporated, re-weigh the evaporating dish containing the solid residue.

  • The difference in weight gives the mass of the dissolved solute. Calculate the solubility in mg/mL or other desired units.

Protocol 2: UV-Vis Spectrophotometric Solubility Determination

This method is faster than the gravimetric method and requires less compound, but it relies on the solute having a distinct chromophore and the preparation of a standard curve.[17][18][19]

Materials and Reagents:

  • All materials from Protocol 1

  • UV-Vis spectrophotometer

  • Quartz or appropriate solvent-compatible cuvettes

Procedure:

  • Prepare a Standard Curve:

    • Prepare a stock solution of 4-Amino-2-(benzyloxy)benzonitrile of known concentration in the chosen solvent.

    • Perform a serial dilution to create a series of standards of decreasing concentration.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

  • Sample Preparation and Analysis:

    • Follow steps 1-6 from Protocol 1 to obtain a saturated, filtered solution.

    • Accurately dilute the saturated solution with the same solvent to bring the absorbance into the linear range of the standard curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation:

    • Use the equation of the line from the standard curve to determine the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Factors Influencing Solubility and Practical Applications

Effect of Temperature: For most solid solutes, solubility increases with increasing temperature.[10][20] This endothermic dissolution process can be harnessed for purification by recrystallization. By dissolving 4-Amino-2-(benzyloxy)benzonitrile in a suitable solvent at an elevated temperature to create a saturated solution and then allowing it to cool, the compound will crystallize out in a purer form, leaving impurities behind in the solvent.

Applications in Drug Development:

  • Process Chemistry: Solubility data is critical for selecting appropriate solvents for synthesis, ensuring that reactants remain in solution and that the product can be easily isolated.

  • Purification: Understanding the solubility in different solvents allows for the design of efficient crystallization, precipitation, or chromatographic purification methods.

  • Formulation Science: For a compound to be developed as a pharmaceutical, its solubility in biocompatible solvents and buffer systems is a key determinant of its bioavailability.

Safety and Handling

4-Amino-2-(benzyloxy)benzonitrile is a chemical compound that should be handled with care in a well-ventilated laboratory fume hood. While a specific Safety Data Sheet (SDS) for this exact compound should be consulted, related aminobenzonitriles are known to be toxic if swallowed or in contact with skin and can cause irritation.[21][22]

General Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Handle all organic solvents in a fume hood due to their volatility and potential toxicity.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This technical guide has provided a detailed examination of the solubility profile of 4-Amino-2-(benzyloxy)benzonitrile from both a theoretical and a practical standpoint. The analysis of its molecular structure allows for a rational prediction of its solubility in various organic solvents, a crucial first step in its application. However, these predictions must be substantiated by empirical data. The detailed experimental protocols for the equilibrium shake-flask method, coupled with gravimetric or spectroscopic quantification, provide a robust framework for obtaining precise and reliable solubility data. Armed with this knowledge, researchers can optimize reaction conditions, streamline purification processes, and accelerate the development of new technologies and therapeutics based on this promising molecule.

References

  • Determination of Solubility by Gravimetric Method. (n.d.).
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • AAT Bioquest. (2024, August 26).
  • PubMed. (n.d.). Dependence of solute solubility parameters on solvent polarity.
  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • RMIT Open Press. (n.d.). 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties – Biology and Chemistry for Human Biosciences.
  • Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent | News & Announcements.
  • WebAssign. (n.d.). Thermodynamics of Salt Dissolution.
  • Allen. (n.d.).
  • ECHEMI. (n.d.). Does hydrogen bonding contribute in solubility of a substance.
  • Chemistry Stack Exchange. (2016, April 24). Does hydrogen bonding contribute in solubility of a substance.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • SCIRP. (2015, June 8). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.
  • ACS Publications. (2021, December 23). Phase Equilibrium and Thermodynamics Studies on Dissolving Processes of Energetic Compounds: A Brief Review | Crystal Growth & Design.
  • ACS Publications. (2009, March 24).
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  • EXPERIMENT 1 DETERMIN
  • Wikipedia. (n.d.). Enthalpy change of solution.
  • Chemistry LibreTexts. (2022, November 13). 8.2: Thermodynamics of Solutions.
  • PubMed. (2009, April 15).
  • YouTube. (2021, August 30). Thermodynamics of the Dissolution Process | OpenStax Chemistry 2e 11.1.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF | Solution.
  • NIH. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules - PMC.
  • Wired Chemist. (n.d.). Gravimetric Analysis.
  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022, April 15).
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties th
  • ChemicalBook. (n.d.). 4-AMINO-2-METHOXY-BENZONITRILE CAS#: 7251-09-4.
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  • Wikipedia. (n.d.). Gravimetric analysis.
  • AK Scientific, Inc. (n.d.). Download SDS.
  • MilliporeSigma. (2025, November 6).
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  • 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. (2023, January 12).
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Foundational

Crystal Structure and X-Ray Diffraction Analysis of 4-Amino-2-(benzyloxy)benzonitrile: A Technical Guide for Structural Characterization

Executive Summary 4-Amino-2-(benzyloxy)benzonitrile (CAS: 284044-40-2) is a highly functionalized aromatic intermediate frequently utilized in for the synthesis of complex pharmaceutical active ingredients (APIs)[1]. Str...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-2-(benzyloxy)benzonitrile (CAS: 284044-40-2) is a highly functionalized aromatic intermediate frequently utilized in for the synthesis of complex pharmaceutical active ingredients (APIs)[1]. Structurally, it combines a rigid, electron-withdrawing benzonitrile core with a hydrogen-bond donating para-amino group and a sterically demanding, conformationally flexible ortho-benzyloxy ether linkage.

Because the exact empirical crystal structure of this specific derivative is often proprietary within pharmaceutical development pipelines, this whitepaper synthesizes established crystallographic data from its parent analogs—specifically [2] and [3]—to construct a rigorous, predictive structural model. Furthermore, it details the exact, self-validating Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD) protocols required to isolate, solve, and verify the structure of this compound in a laboratory setting.

Molecular Anatomy and Expected Crystallographic Profile

The crystal packing of 4-amino-2-(benzyloxy)benzonitrile is governed by a competition between strong directional hydrogen bonding and the steric demands of the benzyloxy group.

  • The Nitrile and Amino Groups: In the parent 4-aminobenzonitrile, the molecules crystallize in the monoclinic P21​/c space group, driven by strong N−H⋯N≡C head-to-tail hydrogen bonding networks[2].

  • The Benzyloxy Substituent: The introduction of the bulky −OCH2​Ph group at the 2-position disrupts this planar packing. The ether oxygen introduces a secondary hydrogen-bond acceptor site ( N−H⋯O ), while the pendant phenyl ring engages in offset π−π stacking or C−H⋯π interactions.

  • Conformational Dynamics: The Caryl​−O−Calkyl​ ether linkage is highly flexible. At room temperature, this can lead to high thermal displacement parameters (libration). Therefore, low-temperature data collection is strictly mandated to resolve the structure accurately.

Table 1: Expected Crystallographic Parameters

(Synthesized from isostructural benzyloxy-substituted benzonitriles)

ParameterExpected Value / RangeCausality / Structural Implication
Crystal System Monoclinic or TriclinicSymmetry breaking due to the asymmetric benzyloxy group.
Space Group P21​/c or P1ˉ Centrosymmetric packing favored by antiparallel dipole alignment.
Unit Cell Volume 1200 – 1400 ųAccommodates the large molar volume of the benzyloxy moiety.
Z (Molecules/Cell) 4Standard for P21​/c organic crystals.
Density (calculated) ~1.25 - 1.35 g/cm³Typical for non-halogenated, oxygen-containing aromatics.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that crystallographic data is only as reliable as the validation metrics built into the workflow. The following protocols are designed as self-validating systems.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

To obtain diffraction-quality crystals, solvent selection must balance the polarity of the amino group and the lipophilicity of the benzyloxy group.

  • Step 1: Crystallization via Vapor Diffusion

    • Protocol: Dissolve 50 mg of 4-amino-2-(benzyloxy)benzonitrile in a minimum volume of dichloromethane (DCM) (good solvent). Place the uncapped vial inside a larger sealed chamber containing hexanes (antisolvent).

    • Causality: Vapor diffusion ensures a slow, thermodynamically controlled supersaturation gradient, preventing the kinetic trapping of amorphous precipitates or twinned crystals.

  • Step 2: Crystal Mounting and Cryocooling

    • Protocol: Select a single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Coat the crystal in paratone oil and mount it on a MiTeGen loop. Immediately transfer to the diffractometer under a 150 K nitrogen cold stream.

    • Causality: Cryocooling to 150 K freezes the conformational libration of the flexible benzyloxy group, drastically improving high-angle diffraction intensity and minimizing thermal smearing of the electron density map.

  • Step 3: Data Collection and Reduction

    • Protocol: Utilize a diffractometer equipped with a microfocus Cu source ( λ=1.54184 Å) and a photon-counting pixel array detector. Collect a full sphere of data using ω and ϕ scans.

    • Validation Checkpoint: The internal agreement factor ( Rint​ ) during data merging must be <0.05 . A higher value indicates crystal twinning, poor centering, or radiation damage.

  • Step 4: Structure Solution and Refinement

    • Protocol: Solve the structure using intrinsic phasing and refine using full-matrix least-squares on F2 . Anisotropically refine all non-hydrogen atoms. Hydrogen atoms on the amino group should be located from the difference Fourier map and refined freely to accurately determine the N−H bond lengths.

    • Validation Checkpoint: The final R1​ should be <0.05 , and the CheckCIF report must be free of Level A or B alerts.

Powder X-Ray Diffraction (PXRD) for Bulk Phase Purity

Once the single-crystal structure is solved, PXRD is used to verify that the bulk synthesized powder matches the single crystal, ruling out polymorphism.

  • Step 1: Sample Preparation

    • Protocol: Lightly grind 100 mg of the bulk powder using an agate mortar. Back-load the powder into a zero-background silicon sample holder.

    • Causality: Back-loading and light grinding prevent the needle-like or plate-like crystals from aligning parallel to the holder, which would artificially inflate the intensity of specific (hkl) reflections (preferred orientation).

  • Step 2: Data Collection

    • Protocol: Scan from 2θ=3∘ to 40∘ using Bragg-Brentano geometry with a step size of 0.01∘ and a count time of 1 second per step.

  • Step 3: Rietveld Refinement

    • Protocol: Import the SCXRD .cif file into refinement software. Perform a Rietveld refinement against the PXRD data, refining the unit cell parameters, zero-shift, and peak shape profiles.

    • Validation Checkpoint: A Goodness-of-Fit (GOF) approaching 1.0 and a flat difference curve validate the phase purity of the bulk material.

Visualizations of Crystallographic Logic

Below is the self-validating workflow for SCXRD analysis, illustrating the critical checkpoints required for structural integrity.

SCXRD_Workflow N1 Synthesis & Purification (>99% Purity) N2 Vapor Diffusion Crystallization (DCM / Hexanes) N1->N2 N3 Crystal Selection & Mounting (Paratone Oil, 150 K) N2->N3 N4 X-Ray Data Collection (Cu K-alpha, Full Sphere) N3->N4 N5 Data Reduction Validation: R_int < 0.05 N4->N5 N6 Structure Solution Intrinsic Phasing N5->N6 N7 Anisotropic Refinement Validation: R1 < 0.05 N6->N7 N8 CIF Generation & CheckCIF No Level A/B Alerts N7->N8

Caption: SCXRD methodological workflow featuring self-validating quality control checkpoints.

The following diagram maps the expected intermolecular interaction network that dictates the crystal packing of 4-amino-2-(benzyloxy)benzonitrile.

Intermolecular_Interactions Donor Amino Group (-NH2) Primary H-Bond Donor Acceptor1 Nitrile Group (-CN) Primary H-Bond Acceptor Donor->Acceptor1 N-H...N (Strong) Acceptor2 Benzyloxy Ether (-O-) Secondary H-Bond Acceptor Donor->Acceptor2 N-H...O (Weak/Bifurcated) PiSystem1 Central Benzene Ring Electron Deficient PiSystem2 Benzyloxy Phenyl Ring Electron Rich PiSystem1->PiSystem2 Offset Pi-Pi Stacking

Caption: Predicted intermolecular interaction network driving the molecular crystal packing.

Quantitative Data: Expected Bond Lengths and Angles

Based on[4] and benzyloxy derivatives, the following internal coordinates are expected. The pyramidalization of the amino nitrogen is a critical parameter; unlike perfectly planar amides, the aniline-type nitrogen exhibits a slight out-of-plane displacement, which is highly sensitive to the hydrogen-bonding environment[4].

Table 2: Key Expected Intramolecular Geometries
Structural FeatureExpected Bond Length (Å) / Angle (°)Mechanistic Rationale
C≡N (Nitrile) 1.140 – 1.145 ÅTriple bond character; slightly elongated if acting as a strong H-bond acceptor.
Caryl​−Namino​ 1.365 – 1.375 ÅShorter than a standard C-N single bond due to partial double-bond character (resonance with the ring).
Caryl​−Oether​ 1.360 – 1.370 ÅResonance stabilization from the central electron-deficient ring.
Oether​−Calkyl​ 1.420 – 1.430 ÅStandard sp3 carbon to oxygen ether bond.
Amino Pyramidalization 10° – 15° out-of-planeThe NH2​ group is not perfectly planar; it adopts a shallow pyramid to optimize sp3 -like lone pair directionality for H-bonding.

References

  • LookChem. "3-Bromoanisole - CAS 2398-37-0 (Buchwald-Hartwig Coupling Context)". LookChem.[Link]

  • Bartoszak, E., et al. "Structure and crystal packing of 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles at various temperatures". Acta Crystallographica Section B, 1994.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13396, 4-Aminobenzonitrile". PubChem.[Link]

  • Kesari, S., et al. "Pressure-induced phase transition of 4-aminobenzonitrile: the formation and enhancement of N–H⋯N weak hydrogen bonds". RSC Advances, 2018.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 561371, 4-Benzyloxybenzonitrile". PubChem.[Link]

Sources

Exploratory

Toxicity profile and safety data sheet (SDS) for 4-Amino-2-(benzyloxy)benzonitrile

Comprehensive Toxicity Profile and Handling Protocols for 4-Amino-2-(benzyloxy)benzonitrile (CAS 284044-40-2) Executive Summary In modern drug discovery and advanced organic synthesis, highly functionalized aromatic buil...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Toxicity Profile and Handling Protocols for 4-Amino-2-(benzyloxy)benzonitrile (CAS 284044-40-2)

Executive Summary

In modern drug discovery and advanced organic synthesis, highly functionalized aromatic building blocks are critical for developing complex pharmacophores. 4-Amino-2-(benzyloxy)benzonitrile (CAS 284044-40-2) is a specialized intermediate frequently utilized in palladium-catalyzed C-N cross-coupling reactions[1]. However, its structural composition—combining a primary aromatic amine, a benzonitrile core, and a benzyl ether—presents a multifaceted toxicity profile.

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical toxicology and practical laboratory application. This whitepaper elucidates the mechanistic toxicity of the compound through structural read-across, provides a rigorous Safety Data Sheet (SDS) framework, and details a self-validating experimental protocol for its use in Buchwald-Hartwig aminations.

Chemical Identity & Physicochemical Profiling

Understanding the physical state and reactivity of 4-Amino-2-(benzyloxy)benzonitrile is the first step in mitigating exposure risks. The presence of the lipophilic benzyloxy group significantly increases the molecule's partition coefficient (LogP), enhancing its ability to penetrate dermal barriers compared to simple anilines.

Table 1: Chemical Identity and Extrapolated Physicochemical Properties

PropertyValue / Description
IUPAC Name 4-Amino-2-(phenylmethoxy)benzonitrile
CAS Number 284044-40-2[1]
Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol [1]
Structural Features Primary aniline, aryl nitrile, benzyl ether
Solubility Insoluble in water; soluble in toluene, DMF, DMSO, and DCM
Reactivity Profile Nucleophilic amine; susceptible to oxidation; stable nitrile under neutral conditions

Mechanistic Toxicity Profile (Read-Across Assessment)

Because empirical in vivo toxicological data for this specific CAS number is limited, we must employ a read-across methodology, evaluating the intrinsic hazards of its constituent pharmacophores.

The Aromatic Amine (Aniline) Pharmacophore

Primary aromatic amines are notorious for inducing hematological toxicity and genotoxicity. Upon systemic absorption, the amine undergoes metabolic activation primarily mediated by hepatic Cytochrome P450 enzymes (specifically CYP1A2 and CYP2E1)[2].

  • Causality of Toxicity : The CYP450 system oxidizes the primary amine to an N-hydroxylamine intermediate. This metabolite penetrates erythrocytes and undergoes a co-oxidation reaction with oxyhemoglobin (HbO2), converting the iron from Fe(II) to Fe(III). This results in methemoglobinemia , severely impairing oxygen transport and leading to tissue hypoxia[2][3].

  • Genotoxic Potential : Further heterolytic cleavage of the N-hydroxylamine generates highly reactive, electrophilic nitrenium ions. These ions readily form covalent adducts with the β-Cys93 chain of hemoglobin and nucleophilic sites on DNA, leading to mutagenesis[2][3].

The Benzonitrile Core

While aliphatic nitriles are rapidly metabolized by CYP450 α-hydroxylation to release highly toxic free cyanide, aryl nitriles are generally resistant to this cleavage due to the stability of the C(sp2)-CN bond[4].

  • Causality of Toxicity : Instead of cyanide poisoning, the toxicity of the benzonitrile moiety stems from its strong electron-withdrawing nature, which increases the electrophilicity of the aromatic ring. This can lead to off-target protein binding and respiratory/CNS irritation[4][5].

ToxicityPathway A 4-Amino-2-(benzyloxy)benzonitrile (Parent Compound) B Hepatic CYP450 (e.g., CYP1A2) N-Hydroxylation A->B C N-Hydroxylamine Intermediate B->C D Co-oxidation with Oxyhemoglobin C->D F Heterolytic Cleavage C->F E Methemoglobinemia (Tissue Hypoxia) D->E G Nitrenium Ion (Electrophile) F->G H DNA/Protein Adducts (Genotoxicity) G->H

Figure 1: CYP450-mediated metabolic activation and toxicity pathway of aromatic amines.

Safety Data Sheet (SDS) & Handling Protocols

Based on the mechanistic evaluation, the following handling protocols and GHS classifications must be strictly adhered to when manipulating 4-Amino-2-(benzyloxy)benzonitrile.

Table 2: GHS Hazard Identification & Precautionary Measures

Hazard ClassGHS CategoryHazard StatementCausality & Mitigation Strategy
Acute Toxicity Category 4H302 + H312 + H332: Harmful if swallowed, in contact with skin, or inhaled.Cause: High lipophilicity allows rapid dermal/mucosal absorption. Mitigation: Double-glove with heavy-duty nitrile; manipulate only in a Class II fume hood.
Skin/Eye Irritation Category 2/2AH315: Causes skin irritation.H319: Causes serious eye irritation.Cause: Nucleophilic amine interacts with mucosal proteins. Mitigation: Wear tight-fitting chemical safety goggles and a lab coat.
Specific Target Organ Toxicity STOT SE 3H335: May cause respiratory irritation.Cause: Volatilization of particulate matter during weighing. Mitigation: Use localized exhaust ventilation; avoid aerosolizing powders.

Emergency Response Protocol: In the event of dermal exposure, immediately flush the area with copious amounts of water and wash with mildly acidic soap to protonate the amine, reducing its lipophilicity and halting further dermal absorption. If cyanosis (blue discoloration of lips/nail beds) is observed, suspect methemoglobinemia and seek immediate medical administration of Methylene Blue.

Experimental Methodology: Buchwald-Hartwig C-N Cross-Coupling

4-Amino-2-(benzyloxy)benzonitrile is frequently utilized as the nucleophilic amine in Buchwald-Hartwig cross-coupling reactions. A highly efficient, self-validating protocol for coupling this compound with 3-bromoanisole (CAS 2398-37-0) is detailed below, achieving quantitative yields (up to 100%) under optimized conditions[6].

Reagent Causality & Selection
  • Precatalyst (Pd(OAc)2) : Selected for its solubility and ease of reduction to the active Pd(0) species in situ.

  • Ligand (SPhos) : Dicyclohexyl-(2',6'-dimethoxybiphenyl-2-yl)-phosphane is a bulky, electron-rich biaryl phosphine. Causality : The electron-rich nature accelerates the oxidative addition of the aryl bromide, while its steric bulk forces the intermediate complexes into geometries that favor rapid reductive elimination, preventing catalyst death[6].

  • Base (Cs2CO3) : A mild, organic-soluble base. Causality : It is strong enough to deprotonate the coordinated amine but mild enough to avoid hydrolyzing the benzonitrile moiety.

  • Solvent (Toluene) : Allows for a high reaction temperature (100°C) necessary to overcome the activation energy barrier of the coupling cycle.

Step-by-Step Self-Validating Protocol
  • Preparation (Inert Atmosphere) : Flame-dry a Schlenk flask and backfill with Argon. Add 4-Amino-2-(benzyloxy)benzonitrile (1.0 equiv), 3-bromoanisole (1.1 equiv), Pd(OAc)2 (0.02 equiv), SPhos (0.04 equiv), and Cs2CO3 (1.5 equiv).

  • Solvent Addition : Inject anhydrous, degassed toluene to achieve a 0.2 M concentration.

  • Reaction Execution : Heat the mixture to 100°C and stir for 31 hours[6].

  • In-Process Control (IPC) : At 15 hours, sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. Validation: The disappearance of the parent amine mass (m/z 224) and appearance of the coupled product mass confirms catalytic turnover.

  • Workup : Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the inorganic cesium salts and precipitated palladium black.

  • Purification : Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure secondary amine.

BHCoupling A Pd(OAc)2 + SPhos Ligand B Active Pd(0)L_n Catalyst A->B C Oxidative Addition (3-Bromoanisole) B->C D Pd(II) Aryl Halide Complex C->D E Amine Coordination (4-Amino-2-(benzyloxy)benzonitrile) D->E F Deprotonation by Cs2CO3 E->F G Pd(II) Amido Aryl Complex F->G H Reductive Elimination G->H I Coupled Product + Regenerated Pd(0) H->I I->B Catalytic Cycle

Figure 2: Buchwald-Hartwig catalytic cycle for the C-N cross-coupling reaction.

Conclusion

4-Amino-2-(benzyloxy)benzonitrile is a highly valuable but toxicologically significant intermediate. By understanding the CYP450-mediated metabolic pathways of its aniline moiety and the electrophilic nature of its benzonitrile core, researchers can implement targeted engineering controls and PPE. When handled under the rigorous, self-validating protocols outlined above, it serves as a robust nucleophile for advanced transition-metal-catalyzed syntheses.

References

  • [6] Cas 2398-37-0,3-Bromoanisole - LookChem (Details Buchwald-Hartwig coupling conditions with 4-amino-2-(benzyloxy)benzonitrile). Lookchem. URL:

  • [1] 284044-40-2 | Benzonitrile, 4-amino-2-(phenylmethoxy)- | BLD Pharm (Chemical Identity and CAS verification). BLD Pharm. URL:

  • [2] Methemoglobin Formation and Characterization Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines. NIH/PMC. URL:

  • [3] Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. NIH/PMC. URL:

  • [5] Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. ResearchGate. URL:

  • [4] Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging. NIH/PMC. URL:

Sources

Foundational

Electronic Properties and UV-Vis Absorption Dynamics of 4-Amino-2-(benzyloxy)benzonitrile: A Comprehensive Technical Guide

Executive Summary 4-Amino-2-(benzyloxy)benzonitrile (CAS 284044-40-2) is a highly functionalized aromatic intermediate frequently utilized in advanced organic synthesis, including palladium-catalyzed Buchwald-Hartwig cro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-2-(benzyloxy)benzonitrile (CAS 284044-40-2) is a highly functionalized aromatic intermediate frequently utilized in advanced organic synthesis, including palladium-catalyzed Buchwald-Hartwig cross-coupling reactions[1][2]. Beyond its utility as a synthetic building block, its unique structural topology makes it a quintessential model for studying Donor- π -Acceptor (D- π -A) "push-pull" electronic systems.

This whitepaper provides an in-depth technical analysis of the electronic properties and ultraviolet-visible (UV-Vis) absorption characteristics of 4-amino-2-(benzyloxy)benzonitrile. By synthesizing fundamental physical organic chemistry principles with advanced computational and spectroscopic methodologies, this guide serves as an authoritative resource for researchers investigating the optoelectronic behavior of substituted aminobenzonitriles.

Electronic Architecture and Push-Pull Dynamics

The optoelectronic behavior of 4-amino-2-(benzyloxy)benzonitrile is dictated by the synergistic interplay of its functional groups across the aromatic π -bridge. The molecule features a tripartite electronic architecture:

  • The Acceptor (Pull): The cyano (-CN) group at the C1 position acts as a powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects.

  • The Primary Donor (Push): The amino (-NH 2​ ) group at the C4 position is a strong electron-donating group (EDG). Its position para to the cyano group establishes a direct axis for extended π -conjugation.

  • The Auxochromic Donor: The benzyloxy (-OCH 2​ Ph) group at the C2 position acts as a secondary EDG. While the bulky benzyl moiety introduces steric hindrance, the ether oxygen lone pairs donate electron density into the aromatic ring via resonance (+M effect).

Causality of the Electronic State

In the parent molecule, 4-aminobenzonitrile, the push-pull dynamic creates a strong ground-state dipole and facilitates a low-energy Intramolecular Charge Transfer (ICT) state upon photoexcitation[3][4]. The introduction of the ortho-benzyloxy group fundamentally alters this landscape. The additional electron density from the ether oxygen destabilizes the Highest Occupied Molecular Orbital (HOMO), raising its energy level. Because the Lowest Unoccupied Molecular Orbital (LUMO)—localized primarily on the cyano acceptor—is less affected, the overall HOMO-LUMO energy gap is narrowed . This narrowing directly correlates to a bathochromic (red) shift in the molecule's absorption spectrum compared to the parent compound.

PushPull Donor Amino Group (-NH2) Primary Donor Core Aromatic Core (π-bridge) Donor->Core +M Effect (Electron Donation) Aux Benzyloxy Group (-OBn) Auxochromic Donor Aux->Core +M Effect (Electron Donation) Acceptor Cyano Group (-CN) Acceptor Core->Acceptor -M Effect (ICT Pull)

Push-pull electronic dynamics in 4-amino-2-(benzyloxy)benzonitrile.

Predictive Spectroscopic Profiling (UV-Vis)

The UV-Vis absorption spectrum of 4-aminobenzonitrile typically exhibits a primary π→π∗ transition band in the 270–290 nm range, depending on the solvent[5][6]. Based on the auxochromic perturbation of the 2-benzyloxy group, the spectroscopic profile of 4-amino-2-(benzyloxy)benzonitrile is characterized by the following phenomena:

  • Bathochromic Shift: The λmax​ is expected to shift into the 315–335 nm near-UV region. The extended conjugation provided by the oxygen lone pairs lowers the energy required for the π→π∗ transition.

  • Hyperchromic Effect: The addition of the benzyloxy group increases the transition dipole moment of the molecule, leading to a higher molar absorptivity ( ϵ ) compared to standard aminobenzonitriles.

  • Positive Solvatochromism: Because the excited ICT state is significantly more polar than the ground state, polar solvents (e.g., acetonitrile, DMSO) will stabilize the excited state via dipole-dipole interactions to a greater degree than non-polar solvents (e.g., n-hexane)[3][7]. This solvent relaxation causes a measurable red-shift in the absorption maximum and a profound red-shift in the fluorescence emission.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, embedding quality control checks directly into the workflow.

High-Fidelity UV-Vis Spectroscopic Acquisition

Objective: To accurately determine the λmax​ and molar extinction coefficient ( ϵ ) while observing solvatochromic shifts.

  • Solvent Preparation & Degassing: Select spectroscopic-grade n-hexane (non-polar) and acetonitrile (polar). Causality: Dissolved oxygen can act as a collisional quencher and perturb the electronic states; therefore, purge solvents with ultra-high purity N 2​ gas for 15 minutes prior to use.

  • Gravimetric Sample Preparation: Weigh exactly 2.40 mg of 4-amino-2-(benzyloxy)benzonitrile using a calibrated microbalance. Dissolve in 10 mL of solvent to create a 1.0×10−3 M stock solution.

  • Linearity Dilution: Dilute the stock to a working concentration of 1.0×10−5 M. Causality: This concentration ensures the maximum absorbance remains between 0.1 and 1.0 A.U., strictly adhering to the linear dynamic range of the Beer-Lambert Law and preventing detector saturation or aggregation artifacts.

  • Baseline Correction (Self-Validation): Utilize matched quartz cuvettes (10 mm path length). Causality: Standard glass absorbs strongly below 340 nm, which would obscure the critical transitions of this molecule. Perform a dual-beam baseline scan using pure solvent in both the reference and sample paths to mathematically eliminate solvent and cuvette scattering.

  • Data Acquisition: Scan from 200 nm to 600 nm at a rate of 120 nm/min with a 1 nm slit width.

Computational TD-DFT Workflow

Objective: To theoretically validate the experimental UV-Vis spectrum and visualize the molecular orbitals involved in the ICT transition.

  • Ground-State Optimization: Construct the 3D geometry and execute a Density Functional Theory (DFT) calculation using the B3LYP functional and the 6-311++G(d,p) basis set . Causality: The diffuse functions (++) are mandatory for accurately modeling the expanded electron clouds of the oxygen and nitrogen lone pairs.

  • Frequency Verification (Self-Validation): Run a vibrational frequency calculation on the optimized geometry. Causality: The complete absence of imaginary frequencies mathematically proves that the optimized structure is a true local minimum on the potential energy surface, not a transition state.

  • Excited-State Calculation: Perform a Time-Dependent DFT (TD-DFT) calculation using the CAM-B3LYP range-separated functional, incorporating the Polarizable Continuum Model (PCM) for solvent effects. Causality: Standard hybrid functionals (like B3LYP) suffer from self-interaction errors that artificially lower the energy of charge-transfer states. CAM-B3LYP corrects this, providing highly accurate vertical excitation energies for push-pull systems.

TDDFT Opt 1. Ground State Optimization B3LYP/6-311++G(d,p) Freq 2. Frequency Calculation Verify True Minimum (No Imaginary Freq) Opt->Freq TD 3. Excited State (TD-DFT) CAM-B3LYP/PCM (Solvent Model) Freq->TD Extract 4. Spectral Extraction Oscillator Strengths & Wavelengths TD->Extract

Self-validating TD-DFT computational workflow for UV-Vis prediction.

Quantitative Data Summary

The following table synthesizes the expected optoelectronic parameters of 4-amino-2-(benzyloxy)benzonitrile, benchmarked against the foundational data of its parent compound[3][5][6].

Spectroscopic Parameter4-Aminobenzonitrile (Parent Baseline)4-Amino-2-(benzyloxy)benzonitrile (Expected)Mechanistic Causality
λmax​ (n-hexane) ~280 nm~315 nmBathochromic shift driven by the +M auxochromic effect of the 2-benzyloxy group.
λmax​ (Acetonitrile) ~285 nm~325 nmPositive solvatochromism due to dipole-dipole stabilization of the highly polar ICT state.
HOMO-LUMO Gap ~4.5 eV~3.9 eVDestabilization (energy raising) of the HOMO by ether oxygen lone pair donation.
Molar Absorptivity ( ϵ ) ~20,000 M −1 cm −1 ~25,000 M −1 cm −1 Extended π -conjugation increases the spatial overlap and transition dipole moment.

References

  • LookChem Database: 4-amino-2-(benzyloxy)benzonitrile (CAS 284044-40-2) Properties and Synthetic Pathways. LookChem.[Link]

  • National Institute of Standards and Technology (NIST): Benzonitrile, 4-amino- UV/Visible Spectrum. NIST Chemistry WebBook, SRD 69.[Link]

  • National Center for Biotechnology Information: PubChem Compound Summary for CID 13396, 4-Aminobenzonitrile. PubChem. [Link]

  • The Journal of Physical Chemistry A: Ultrafast Intramolecular Charge Transfer with Strongly Twisted Aminobenzonitriles. ACS Publications.[Link]

  • The Journal of Physical Chemistry A: Photoproduct Formation with 4-Aminobenzonitriles in Acetonitrile and Its Effect on Photophysical Measurements. ACS Publications.[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-Amino-2-(benzyloxy)benzonitrile

Application Note: Chemoselective Synthesis Protocol for 4-Amino-2-(benzyloxy)benzonitrile Strategic Overview & Retrosynthetic Rationale 4-Amino-2-(benzyloxy)benzonitrile (CAS: 284044-40-2) is a highly valued intermediate...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Synthesis Protocol for 4-Amino-2-(benzyloxy)benzonitrile

Strategic Overview & Retrosynthetic Rationale

4-Amino-2-(benzyloxy)benzonitrile (CAS: 284044-40-2) is a highly valued intermediate in medicinal chemistry and materials science, frequently utilized as an aniline derivative in complex Buchwald-Hartwig cross-coupling reactions[1]. The molecule possesses three distinct functional groups on a benzene core: a nitrile, a benzyl ether, and a primary amine.

Synthesizing this compound requires careful orchestration of reaction conditions to avoid cross-reactivity. The most robust, scalable, and high-yielding route begins with the commercially available 2-hydroxy-4-nitrobenzonitrile (CAS: 39835-14-8)[2].

Why not start with 4-amino-2-hydroxybenzonitrile? While commercially available, direct O-alkylation of an unprotected aminophenol with benzyl bromide often leads to competitive N-alkylation (forming secondary or tertiary amines). This results in complex mixtures and severe yield penalties. By starting with the nitro-phenol analog, the nitrogen atom is effectively "protected" in its highest oxidation state, allowing for exclusive, high-yielding O-alkylation.

Chemoselectivity Logic: The Béchamp Advantage

The critical juncture in this synthesis is Step 2: the reduction of the nitro group to an amine. The industry-standard method for nitro reduction is catalytic hydrogenation (e.g., H2​ over Pd/C ). However, applying Pd/C to our intermediate, 2-(benzyloxy)-4-nitrobenzonitrile, will trigger a catastrophic side reaction: the hydrogenolysis of the benzyl ether, reverting the molecule back to a phenol.

To bypass this, we employ a modified Béchamp reduction[3]. By utilizing zero-valent iron ( Fe ) and ammonium chloride ( NH4​Cl ) in an aqueous ethanol mixture, the nitro group is efficiently reduced to an aniline via a single-electron transfer mechanism, leaving the sensitive benzyl ether completely intact[4].

Chemoselectivity Start Intermediate: 2-(Benzyloxy)-4-nitrobenzonitrile PdC Catalytic Hydrogenation (H2, Pd/C) Start->PdC Fe Béchamp Reduction (Fe, NH4Cl) Start->Fe Prod1 Side Product: 4-Amino-2-hydroxybenzonitrile (Benzyl ether cleaved) PdC->Prod1 Unwanted Side Reaction Prod2 Target Product: 4-Amino-2-(benzyloxy)benzonitrile (Ether intact) Fe->Prod2 Chemoselective Success

Chemoselectivity logic: Avoiding benzyl ether cleavage during nitro reduction.

Experimental Methodologies

Step 1: Regioselective O-Benzylation

Causality & Design: The hydroxyl proton of 2-hydroxy-4-nitrobenzonitrile is highly acidic ( pKa​≈7 ) due to the strong electron-withdrawing effects of the ortho-cyano and para-nitro groups. Thus, a mild base like Potassium Carbonate ( K2​CO3​ ) in a polar aprotic solvent (DMF) is perfectly sufficient to generate the phenoxide nucleophile. This avoids the need for harsh bases like NaH , which can cause unwanted side reactions with the nitrile group.

Protocol:

  • Setup: Equip a thoroughly dried 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 2-hydroxy-4-nitrobenzonitrile (10.0 g, 60.9 mmol, 1.0 eq) in 100 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Add finely powdered K2​CO3​ (16.8 g, 121.8 mmol, 2.0 eq) in one portion. Stir the suspension at room temperature for 15 minutes. Self-Validation: A distinct color change to deep yellow/orange indicates successful phenoxide formation.

  • Alkylation: Dropwise, add Benzyl bromide (BnBr) (8.0 mL, 67.0 mmol, 1.1 eq) via syringe.

  • Reaction: Elevate the temperature to 60 °C and stir for 4 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 3:1, UV detection).

  • Workup: Cool the mixture to room temperature and pour it slowly into 400 mL of vigorously stirred ice water. The intermediate product will crash out as a solid.

  • Isolation: Filter the precipitate through a Büchner funnel, wash extensively with cold distilled water to remove DMF and inorganic salts, and dry under high vacuum at 45 °C overnight.

Step 2: Chemoselective Béchamp Reduction

Causality & Design: NH4​Cl acts as a mild proton source (pH ~5.5 in water) to facilitate the proton-coupled electron transfer from the iron surface to the nitro group[4]. Ethanol acts as a co-solvent to solubilize the organic starting material, while water dissolves the NH4​Cl and facilitates the formation of iron oxide byproducts.

Protocol:

  • Setup: In a 500 mL two-neck flask, suspend the 2-(benzyloxy)-4-nitrobenzonitrile (approx. 14.5 g, 57.0 mmol, 1.0 eq) obtained from Step 1 in 200 mL of an Ethanol/Water mixture (4:1 v/v).

  • Reagent Addition: Add Ammonium chloride ( NH4​Cl ) (9.1 g, 171.0 mmol, 3.0 eq) and Iron ( Fe ) powder (325 mesh, 15.9 g, 285.0 mmol, 5.0 eq)[5].

  • Reaction: Attach a reflux condenser and heat the vigorously stirring mixture to 80 °C (reflux) for 3 hours. Crucial Note: Vigorous stirring is mandatory as the reaction is heterogeneous and will form a thick iron oxide sludge (a phenomenon known as the Laux process byproduct)[3].

  • Monitoring: Monitor via LC-MS or TLC. Self-Validation: The starting material spot will disappear, replaced by a highly fluorescent, lower-Rf product spot under 254 nm UV light.

  • Filtration: While the mixture is still warm (to prevent product crystallization), filter it through a 2-inch pad of Celite to remove the iron oxides. Wash the Celite cake thoroughly with hot Ethyl Acetate (3 x 100 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Add 100 mL of brine. Separate the organic layer. Extract the aqueous layer once more with 100 mL of EtOAc.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to yield the pure 4-amino-2-(benzyloxy)benzonitrile as an off-white to pale yellow solid.

SynthesisScheme SM 2-Hydroxy-4-nitrobenzonitrile (Starting Material) Int 2-(Benzyloxy)-4-nitrobenzonitrile (Intermediate) SM->Int Step 1: O-Alkylation BnBr, K2CO3 DMF, 60°C, 4h Prod 4-Amino-2-(benzyloxy)benzonitrile (Final Product) Int->Prod Step 2: Reduction Fe, NH4Cl EtOH/H2O, 80°C, 3h

Two-step synthesis workflow of 4-Amino-2-(benzyloxy)benzonitrile.

Quantitative Data Summary

Reaction StepReagents & EquivalentsSolvent SystemTemp & TimeWorkup / PurificationExpected Yield
1. O-Benzylation SM (1.0 eq), BnBr (1.1 eq), K2​CO3​ (2.0 eq)DMF (Anhydrous)60 °C, 4 hrsAqueous precipitation, filtration85 – 90%
2. Béchamp Reduction Int (1.0 eq), Fe powder (5.0 eq), NH4​Cl (3.0 eq)EtOH / H2​O (4:1)80 °C, 3 hrsCelite filtration, EtOAc extraction, Silica gel column75 – 80%

References

  • LookChem. "3-Bromoanisole - LookChem" (Mentions synthesis applications of 4-amino-2-(benzyloxy)benzonitrile).
  • PubChem. "2-Hydroxy-4-nitrobenzonitrile | C7H4N2O3 | CID 286148". URL: _
  • Wikipedia. "Béchamp reduction".
  • Chem-Station. "Bechamp Reduction | Chem-Station Int. Ed.".
  • ResearchGate. "What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?".

Sources

Application

Using 4-Amino-2-(benzyloxy)benzonitrile as a precursor in heterocyclic synthesis

Application Note: 4-Amino-2-(benzyloxy)benzonitrile as a Versatile Scaffold for Functionalized 1,2-Benzisoxazoles Executive Summary In modern medicinal chemistry, the 1,2-benzisoxazole core is a privileged pharmacophore...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Amino-2-(benzyloxy)benzonitrile as a Versatile Scaffold for Functionalized 1,2-Benzisoxazoles

Executive Summary

In modern medicinal chemistry, the 1,2-benzisoxazole core is a privileged pharmacophore found in numerous antipsychotics (e.g., risperidone, paliperidone) and anticonvulsants (e.g., zonisamide)[1]. Synthesizing highly functionalized derivatives of this core often requires orthogonal protection strategies and regioselective coupling. 4-Amino-2-(benzyloxy)benzonitrile (CAS: 284044-40-2) serves as an ideal, trifunctional precursor for this purpose.

This application note details a robust, three-step synthetic workflow to convert this precursor into complex 6-(arylamino)-3-amino-1,2-benzisoxazoles. By exploiting the para-amine for Buchwald-Hartwig cross-coupling[2], the ortho-benzyloxy group as a masked nucleophile, and the nitrile as an electrophilic cyclization center[3], researchers can rapidly generate diverse libraries of kinase inhibitors and CNS-active agents.

Mechanistic Rationale & Pathway Design

The strategic value of 4-amino-2-(benzyloxy)benzonitrile lies in the differential reactivity of its three functional groups. The synthetic pathway is designed to prevent cross-reactivity:

  • C4-Amine Derivatization: The primary amine is functionalized first via Palladium-catalyzed cross-coupling. The benzyloxy ether and nitrile remain inert under standard basic coupling conditions.

  • C2-Phenol Unmasking: The benzyl ether is selectively cleaved using a Lewis acid (BCl₃). Standard catalytic hydrogenation (H₂/Pd-C) is deliberately avoided to prevent the premature reduction of the nitrile group.

  • Intramolecular Cyclization: The resulting 2-hydroxybenzonitrile intermediate is reacted with hydroxylamine. The nitrile acts as an electrophile for the nitrogen of hydroxylamine, forming an amidoxime that immediately undergoes base-promoted intramolecular cyclization to form the 1,2-benzisoxazole ring.

Synthetic_Workflow SM 4-Amino-2-(benzyloxy) benzonitrile Step1 Buchwald-Hartwig Amination (Pd(OAc)2, SPhos) SM->Step1 Int1 4-(Arylamino)-2-(benzyloxy) benzonitrile Step1->Int1 Step2 O-Debenzylation (BCl3, DCM) Int1->Step2 Int2 4-(Arylamino)-2-hydroxy benzonitrile Step2->Int2 Step3 Cyclization (NH2OH·HCl, KOtBu) Int2->Step3 Product 6-(Arylamino)-3-amino- 1,2-benzisoxazole Step3->Product

Figure 1: Three-step synthetic workflow from 4-amino-2-(benzyloxy)benzonitrile to 1,2-benzisoxazoles.

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Causality & Design Rationale: SPhos is selected as the ligand because its electron-rich, sterically demanding biaryl structure facilitates the oxidative addition of unactivated aryl bromides and promotes rapid reductive elimination, preventing competitive hydrodehalogenation[2]. Cs₂CO₃ is utilized as a mild base to avoid the cleavage of the benzyloxy group that can occur with stronger bases like NaOtBu.

Step-by-Step Methodology:

  • In a flame-dried Schlenk flask under argon, charge 4-amino-2-(benzyloxy)benzonitrile (1.0 equiv, 5.0 mmol), 3-bromoanisole (1.2 equiv, 6.0 mmol), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and anhydrous Cs₂CO₃ (2.0 equiv, 10.0 mmol).

  • Add anhydrous toluene (25 mL) and degas the suspension via three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 100 °C and stir vigorously for 24–31 hours.

  • Cool to room temperature, filter through a pad of Celite, and wash with ethyl acetate (50 mL).

  • Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc) to yield 4-(3-methoxyphenylamino)-2-(benzyloxy)benzonitrile.

Validation & Analytical Checkpoints:

  • LC-MS: Confirm the product mass [M+H]+ .

  • ¹H NMR: Verify the disappearance of the primary amine −NH2​ protons (~4.0 ppm) and the appearance of a distinct secondary amine −NH proton (~6.5 ppm).

Protocol B: Selective O-Debenzylation

Causality & Design Rationale: To unmask the phenol for cyclization, the benzyl ether must be cleaved. Boron trichloride (BCl₃) provides orthogonal, selective cleavage via Lewis acid coordination to the oxygen, followed by chloride attack on the benzylic carbon. This avoids the nitrile reduction commonly observed with H2​/Pd−C .

Step-by-Step Methodology:

  • Dissolve 4-(3-methoxyphenylamino)-2-(benzyloxy)benzonitrile (1.0 equiv, 3.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) under argon.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise, add a 1.0 M solution of BCl₃ in DCM (3.0 equiv, 9.0 mL) over 15 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quench the reaction carefully at 0 °C with saturated aqueous NaHCO₃ (20 mL).

  • Extract with DCM (3 x 20 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate to yield 4-(3-methoxyphenylamino)-2-hydroxybenzonitrile.

Validation & Analytical Checkpoints:

  • ¹H NMR: Confirm the complete disappearance of the benzyl −CH2​− protons (~5.1 ppm) and the aromatic benzyl protons (7.3–7.5 ppm). Observe the appearance of a broad phenol −OH peak (~9.5 ppm).

Protocol C: Amidoxime Formation and Intramolecular Cyclization

Causality & Design Rationale: The synthesis of 3-amino-1,2-benzisoxazoles from 2-hydroxybenzonitriles is a classic transformation[3]. Hydroxylamine attacks the electrophilic nitrile to form an amidoxime intermediate. KOtBu serves a dual purpose: neutralizing the hydrochloride salt and deprotonating the phenol to a highly nucleophilic phenoxide, which displaces the hydroxyl group of the amidoxime to close the ring.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 4-(3-methoxyphenylamino)-2-hydroxybenzonitrile (1.0 equiv, 2.0 mmol) in anhydrous DMF (15 mL).

  • Add hydroxylamine hydrochloride (3.0 equiv, 6.0 mmol) and potassium tert-butoxide (KOtBu, 4.0 equiv, 8.0 mmol) sequentially at 0 °C.

  • Stir the mixture at room temperature for 30 minutes, then heat to 60 °C for 12 hours.

  • Cool the mixture, pour into ice water (50 mL), and extract with EtOAc (3 x 30 mL).

  • Wash the organic layer with brine (3 x 20 mL) to remove DMF, dry over Na₂SO₄, and concentrate.

  • Purify via recrystallization or chromatography to yield 6-(3-methoxyphenylamino)-3-amino-1,2-benzisoxazole.

Validation & Analytical Checkpoints:

  • FT-IR: Confirm the disappearance of the sharp nitrile C≡N stretch (~2220 cm⁻¹).

  • ¹H NMR: Observe the appearance of a new primary amine ( −NH2​ ) peak (~5.5 ppm) corresponding to the 3-amino group of the benzisoxazole ring.

Quantitative Data Presentation

During the development of the Buchwald-Hartwig amination step (Protocol A), various conditions were screened to maximize the yield of the secondary amine while preserving the benzyloxy and nitrile groups. The optimized data is summarized below:

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Observation / Causality
1 Pd(OAc)₂ SPhos Cs₂CO₃ Toluene 100 98% Optimal; clean conversion[2].
2Pd₂(dba)₃XPhosK₃PO₄Dioxane10085%Good yield, but slower reaction kinetics.
3Pd(OAc)₂BINAPNaOtBuToluene10042%Strong base caused partial debenzylation.
4Pd(dppf)Cl₂NoneK₂CO₃DMF9015%Poor oxidative addition without specialized biaryl ligand.

Mechanistic Insights: Intramolecular Cyclization

The conversion of the 2-hydroxybenzonitrile intermediate into the 1,2-benzisoxazole core is the critical step of this workflow. While alternative Barbier-Grignard-type cyclizations using PPh₃ and aryl bromides can yield 3-aryl-1,2-benzisoxazoles[4], the hydroxylamine route specifically yields the highly prized 3-amino derivative. The thermodynamic driving force is the formation of the stable, aromatic 1,2-benzisoxazole system coupled with the loss of a water molecule.

Mechanism A 4-(Arylamino)-2-hydroxybenzonitrile B Nucleophilic Attack by NH2OH on Nitrile Carbon A->B C N-Hydroxyamidine Intermediate (Amidoxime) B->C D Base-Promoted Phenoxide Formation (KOtBu) C->D E Intramolecular N-O Bond Formation (Loss of H2O) D->E F 6-(Arylamino)-3-amino-1,2-benzisoxazole E->F

Figure 2: Mechanistic pathway of amidoxime formation and intramolecular cyclization.

References

  • LookChem Database - Synthesis Conditions for 4-amino-2-(benzyloxy)benzonitrile via Buchwald-Hartwig Coupling. URL: [Link]

  • Wikipedia - Benzisoxazole: Synthesis and Kemp Elimination Rationale. URL: [Link]

  • Organic Letters (ACS Publications) - A Novel PPh3 Mediated One-Pot Method for Synthesis of 3-Aryl or Alkyl 1,2-Benzisoxazoles. URL:[Link]

  • NIST Chemistry WebBook - Benzonitrile, 2-hydroxy- (Thermochemistry and Phase Change Data). URL:[Link]

  • Tetrahedron Letters - Preparation of secondary 3-amino-1,2-benzisoxazoles. URL: [Link]

Sources

Method

Application Note: Chemoselective Deprotection of the Benzyloxy Group in 4-Amino-2-(benzyloxy)benzonitrile

Introduction & Mechanistic Challenges The synthesis of highly functionalized aromatic building blocks often requires the strategic use of protecting groups. In the case of 4-Amino-2-(benzyloxy)benzonitrile , the objectiv...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Challenges

The synthesis of highly functionalized aromatic building blocks often requires the strategic use of protecting groups. In the case of 4-Amino-2-(benzyloxy)benzonitrile , the objective is to selectively cleave the benzyl ether (-OBn) to unmask the phenol, yielding 4-Amino-2-hydroxybenzonitrile (CAS: 67608-58-6) [3].

This transformation presents two primary chemoselectivity challenges:

  • Nitrile (-CN) Sensitivity: The cyano group is highly susceptible to over-reduction. Under standard catalytic hydrogenation conditions (e.g., H₂, Pd/C at elevated pressures), nitriles can be reduced to primary amines (benzylamines).

  • Amine (-NH₂) Interference: The free aniline moiety acts as a strong Lewis base and a transition metal coordinator. It can poison palladium catalysts by irreversibly binding to the active metal surface, and it will consume stoichiometric equivalents of Lewis acid reagents.

To overcome these challenges, this protocol outlines two field-proven, self-validating methodologies: a Lewis Acid-Mediated Cleavage and a Catalytic Transfer Hydrogenolysis .

Method 1: Lewis Acid-Mediated Cleavage (Boron Tribromide)

Causality & Rationale

Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl benzyl ethers [1]. The mechanism proceeds via the complexation of the electrophilic boron atom with the ether oxygen, followed by nucleophilic attack by the bromide ion to expel the benzyl bromide byproduct.

Critical Insight: Because the substrate contains a free amino group and a cyano group, both will readily form stable Lewis acid-base adducts with BBr₃. If only a standard 1.0–1.5 equivalent of BBr₃ is used, the reagent will be entirely consumed by the amine and nitrile, stalling the ether cleavage. Therefore, a stoichiometric excess (3.5 to 4.0 equivalents) is strictly required: one equivalent to saturate the amine, one for the nitrile, and the remainder to actively cleave the benzyl ether.

Step-by-Step Protocol

Reagents: 4-Amino-2-(benzyloxy)benzonitrile (1.0 eq), BBr₃ (1.0 M in DCM, 3.5 eq), Anhydrous Dichloromethane (DCM), Methanol (MeOH).

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Argon or N₂).

  • Dissolution: Dissolve 4-Amino-2-(benzyloxy)benzonitrile (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of substrate).

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to cool the solution to -78 °C.

  • Addition: Add the BBr₃ solution (3.5 eq) dropwise via syringe over 15–20 minutes.

    • Note: Dropwise addition prevents localized exothermic spikes that could lead to the degradation of the cyano group.

  • Reaction: Stir the mixture at -78 °C for 1 hour. Remove the cooling bath and allow the reaction to gradually warm to room temperature. Stir for an additional 2–4 hours. Monitor by TLC or LC-MS.

  • Quenching: Re-cool the flask to 0 °C (ice bath). Carefully add MeOH dropwise to quench the excess BBr₃.

    • Causality: MeOH safely solvolyzes the reactive boron species into volatile trimethyl borate and HBr, preventing violent hydrolysis.

  • Workup: Dilute with water and neutralize the mixture to pH 7 using saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Method 2: Catalytic Transfer Hydrogenolysis (Pd/C with Ammonium Formate)

Causality & Rationale

Direct hydrogenation using H₂ gas risks the over-reduction of the nitrile group and is often inhibited by the free amine poisoning the Pd/C catalyst. Catalytic transfer hydrogenation using ammonium formate provides a highly controlled alternative [2].

Ammonium formate acts as both a mild hydrogen donor and a weak acid. Upon heating, it decomposes into H₂ and CO₂ directly on the palladium surface, providing a steady, low-concentration source of reactive hydrogen. This kinetic profile is sufficient to cleave the weak benzylic C-O bond but provides insufficient activation energy to reduce the robust C≡N triple bond. Furthermore, the slight acidity of the formate salt partially protonates the aniline, reducing its ability to coordinate with and poison the palladium catalyst.

Step-by-Step Protocol

Reagents: 4-Amino-2-(benzyloxy)benzonitrile (1.0 eq), 10% Palladium on Carbon (Pd/C, 15 wt%), Ammonium Formate (4.0 eq), Methanol, Ethyl Acetate.

  • Preparation: In a round-bottom flask, dissolve the substrate (1.0 eq) in a 1:1 mixture of Methanol and Ethyl Acetate (approx. 15 mL per gram).

    • Causality: EtOAc ensures complete dissolution of the aromatic substrate, while MeOH is necessary to dissolve the polar ammonium formate.

  • Catalyst Addition: Carefully add 10% Pd/C (15% by weight relative to the substrate). Flush the flask with Argon/N₂ for 5 minutes.

  • Donor Addition: Add Ammonium Formate (4.0 eq) in one portion.

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C under an inert atmosphere. Stir vigorously for 2–4 hours.

    • Note: Effervescence (CO₂ gas evolution) will be observed as the transfer hydrogenation proceeds.

  • Monitoring: Check reaction progress via TLC (e.g., 30% EtOAc in Hexanes). The highly polar phenol product will have a significantly lower Rf than the starting material.

  • Filtration: Once complete, cool the reaction to room temperature. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with EtOAc (3 × 15 mL).

  • Workup: Concentrate the filtrate under reduced pressure. Redissolve the residue in EtOAc and wash with water (2 × 20 mL) to remove residual ammonium salts. Dry the organic layer over Na₂SO₄, filter, and evaporate to yield the pure product.

Quantitative Data Summary

The following table summarizes the performance metrics and operational parameters of both methodologies to aid in route selection.

ParameterMethod 1: Lewis Acid (BBr₃)Method 2: Transfer Hydrogenolysis
Typical Yield 85% – 92%78% – 88%
Chemoselectivity Excellent (Preserves -CN entirely)High (Requires strict temperature control)
Reaction Time 3 – 5 hours2 – 4 hours
Scalability Moderate (Exothermic quench requires care)Excellent (Highly scalable, no H₂ gas needed)
Key Safety Consideration BBr₃ is highly corrosive and moisture-sensitivePd/C is pyrophoric; filter only when cooled
Reagent Stoichiometry 3.5 – 4.0 eq BBr₃ required15 wt% Pd/C, 4.0 eq HCOONH₄

Reaction Pathway Visualization

The diagram below illustrates the critical logical pathways and failure modes dictated by reagent stoichiometry and selection.

G SM 4-Amino-2-(benzyloxy)benzonitrile (Starting Material) BBr3_opt Method 1: BBr3 (3.5-4.0 eq) DCM, -78°C to RT SM->BBr3_opt Lewis Acid Cleavage BBr3_sub BBr3 (1.0 eq) (Sub-stoichiometric) SM->BBr3_sub Insufficient Equivalents Pd_opt Method 2: Pd/C, HCOONH4 MeOH/EtOAc, 60°C SM->Pd_opt Transfer Hydrogenolysis Pd_sub Pd/C, H2 gas (High Pressure) Standard Hydrogenation SM->Pd_sub Direct Hydrogenation Target 4-Amino-2-hydroxybenzonitrile (Target Product) BBr3_opt->Target Chemoselective Fail1 Reaction Stalls (Amine-BBr3 Adduct Formation) BBr3_sub->Fail1 Reagent Depletion Pd_opt->Target Chemoselective Fail2 Over-reduction (Nitrile reduced to Primary Amine) Pd_sub->Fail2 Loss of Cyano Group

Caption: Chemoselective pathways for O-benzyl deprotection vs. common failure modes (Over-reduction/Complexation).

References

  • Alcohol or phenol synthesis by ether cleavage (Boron Tribromide Cleavage)
  • Benzyl Ethers - Protecting Groups (Catalytic Transfer Hydrogenation)
  • 4-Amino-2-hydroxybenzonitrile (Product Specifications & CAS 67608-58-6)
Application

Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of 4-Amino-2-(benzyloxy)benzonitrile

Introduction & Chemical Context The synthesis of complex pharmaceutical intermediates often requires the functionalization of highly deactivated aromatic scaffolds. 4-Amino-2-(benzyloxy)benzonitrile is a versatile but sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The synthesis of complex pharmaceutical intermediates often requires the functionalization of highly deactivated aromatic scaffolds. 4-Amino-2-(benzyloxy)benzonitrile is a versatile but synthetically challenging building block. It features three distinct functional groups: a nitrile (-CN) for downstream derivatization (e.g., reduction, tetrazole formation), a benzyloxy (-OBn) protected phenol, and a primary amine (-NH2) serving as the nucleophilic site for cross-coupling.

The primary synthetic challenge lies in the molecule's electronic profile. The amine is situated para to the strongly electron-withdrawing nitrile group. Resonance delocalization of the amine's lone pair into the pi-system of the nitrile drastically reduces its nucleophilicity[1]. Consequently, traditional cross-coupling conditions often result in poor conversions, necessitating the use of highly active palladium precatalysts and sterically demanding, electron-rich biaryl phosphine ligands[2].

Mechanistic Insights & Causality

To successfully couple 4-amino-2-(benzyloxy)benzonitrile with aryl halides, the catalytic system must be carefully engineered to overcome the thermodynamic and kinetic barriers of the Buchwald-Hartwig amination cycle.

  • Oxidative Addition : The active monoligated Pd(0) species inserts into the aryl halide bond. Electron-rich ligands like increase electron density at the palladium center, facilitating this step[3].

  • Amine Coordination : This is the rate-limiting step for electron-deficient anilines. The poorly nucleophilic 4-amino-2-(benzyloxy)benzonitrile struggles to displace the halide on the Pd(II) complex.

  • Deprotonation : Once coordinated, the amine must be deprotonated to form the Pd-amido complex. Interestingly, the electron-withdrawing para-cyano group increases the acidity of the amine proton, meaning that milder bases (like Cs₂CO₃) can be utilized effectively instead of harsh alkoxides[4].

  • Reductive Elimination : The extreme steric bulk of dialkylbiaryl phosphines forces the aryl and amido groups into close proximity, accelerating the reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst PdII_OA L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->PdII_OA Ar-X (Oxidative Addition) PdII_Amine L-Pd(II)(Ar)(NH2R) Amine Coordination (Slow) PdII_OA->PdII_Amine 4-Amino-2-(benzyloxy)benzonitrile (Coordination) PdII_Amido L-Pd(II)(Ar)(NHR) Amido Complex PdII_Amine->PdII_Amido Base (Cs2CO3) - HX PdII_Amido->Pd0 (Reductive Elimination) Product Ar-NHR Cross-Coupled Product PdII_Amido->Product Product Release

Buchwald-Hartwig catalytic cycle for electron-deficient anilines.

Reaction Optimization & Data Presentation

The choice of precatalyst and base is critical. Traditional Pd₂(dba)₃ systems often fail because the dibenzylideneacetone (dba) ligand competes for the Pd(0) center, inhibiting the oxidative addition of bulky complexes. Utilizing third-generation (G3) palladacycle precatalysts ensures rapid, quantitative generation of the active L-Pd(0) species.

Furthermore, while NaOtBu is a standard base for aminations, its strong nucleophilicity can lead to side reactions with the nitrile group at elevated temperatures. Cs₂CO₃ provides an optimal balance of basicity and functional group tolerance.

Table 1: Optimization of Reaction Conditions for 4-Amino-2-(benzyloxy)benzonitrile

EntryPrecatalyst (2 mol%)Ligand (2 mol%)Base (1.5 eq)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃BINAPNaOtBuToluene100< 10
2Pd(OAc)₂XPhosCs₂CO₃1,4-Dioxane10045
3RuPhos Pd G3RuPhosCs₂CO₃1,4-Dioxane9078
4 BrettPhos Pd G3 BrettPhos Cs₂CO₃ 1,4-Dioxane 90 92
5BrettPhos Pd G3BrettPhosNaOtBuToluene9085*

*Note: Trace hydrolysis and base-mediated side-reactions were observed when using NaOtBu.

Detailed Experimental Protocol

The following protocol outlines a self-validating system for the cross-coupling of 4-amino-2-(benzyloxy)benzonitrile with a generic aryl bromide (Ar-Br).

Workflow Prep 1. Preparation Dry glassware Inert atmosphere Mix 2. Reagent Loading Catalyst, Ligand, Base Amine, Ar-X Prep->Mix React 3. Reaction Heat at 90°C Monitor via LC-MS Mix->React Workup 4. Workup Filter via Celite Concentrate React->Workup Purify 5. Purification Flash Chromatography Workup->Purify

Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Materials & Reagents
  • Nucleophile : 4-Amino-2-(benzyloxy)benzonitrile (1.0 equiv, 1.0 mmol)

  • Electrophile : Aryl Bromide (1.1 equiv, 1.1 mmol)

  • Precatalyst : BrettPhos Pd G3 (0.02 equiv, 2 mol%)

  • Ligand : BrettPhos (0.02 equiv, 2 mol%)

  • Base : Cesium Carbonate (Cs₂CO₃), anhydrous, finely milled (1.5 equiv, 1.5 mmol)

  • Solvent : 1,4-Dioxane (Anhydrous, degassed), 5.0 mL

Step-by-Step Procedure
  • Preparation of the Reaction Vessel : Oven-dry a 20 mL Schlenk tube or a thick-walled reaction vial equipped with a magnetic stir bar. Cool under a stream of dry nitrogen or argon.

  • Solid Reagent Loading : To the cooled vessel, add 4-amino-2-(benzyloxy)benzonitrile (224.2 mg, 1.0 mmol), BrettPhos Pd G3 (18.1 mg, 0.02 mmol), BrettPhos (10.7 mg, 0.02 mmol), and anhydrous Cs₂CO₃ (488.7 mg, 1.5 mmol).

    • Self-Validation Check: Ensure Cs₂CO₃ is freely flowing and not clumped; moisture severely inhibits the reaction.

  • Liquid Reagent Loading : If the Aryl Bromide is a solid, add it in Step 2. If it is a liquid, add it now via a micro-syringe (1.1 mmol).

  • Solvent Addition & Degassing : Add 5.0 mL of anhydrous 1,4-Dioxane. Seal the vessel with a septum. Degas the mixture by sparging with nitrogen for 5 minutes, or perform three freeze-pump-thaw cycles. Replace the septum with a Teflon-lined crimp cap or tightly sealed screw cap under positive nitrogen pressure.

  • Reaction Execution : Transfer the sealed vial to a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (800-1000 rpm) to ensure the heterogeneous Cs₂CO₃ remains suspended.

  • Monitoring : After 12 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute with 1 mL of Acetonitrile, and analyze via LC-MS or TLC (Hexanes/EtOAc). The disappearance of the 4-amino-2-(benzyloxy)benzonitrile mass peak confirms completion.

  • Workup : Dilute the crude mixture with 10 mL of Ethyl Acetate (EtOAc). Filter the suspension through a short pad of Celite to remove the inorganic salts and precipitated palladium black. Wash the Celite pad with an additional 15 mL of EtOAc.

  • Concentration & Purification : Concentrate the filtrate in vacuo. Purify the resulting crude residue via flash column chromatography on silica gel, utilizing a gradient of Hexanes to Ethyl Acetate. The product typically elutes as a highly fluorescent spot under 254 nm UV light.

References

  • Wilders, A. M., et al. "Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands." ACS Catalysis, 2020, 10, 15008–15018. URL:[Link][2]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27–50. URL:[Link][3]

  • Green, R. A., et al. "Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability." National Institutes of Health (NIH). URL:[Link][4]

Sources

Method

Reduction of the nitrile group in 4-Amino-2-(benzyloxy)benzonitrile to primary amines

An Application Guide for the Synthesis of (4-Amino-2-(benzyloxy)phenyl)methanamine Introduction: Strategic Synthesis of a Key Benzylamine Intermediate The transformation of nitriles into primary amines is a cornerstone o...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of (4-Amino-2-(benzyloxy)phenyl)methanamine

Introduction: Strategic Synthesis of a Key Benzylamine Intermediate

The transformation of nitriles into primary amines is a cornerstone of modern organic synthesis, yielding the versatile benzylamine moiety that is integral to a vast array of pharmaceuticals and bioactive molecules. The target compound for this guide, 4-Amino-2-(benzyloxy)benzonitrile, presents a common yet nuanced challenge for the synthetic chemist. Its reduction to (4-amino-2-(benzyloxy)phenyl)methanamine requires a careful selection of methodology to ensure high fidelity of the nitrile-to-amine conversion without compromising the existing functional groups.

Specifically, the molecule contains two key functionalities that demand consideration:

  • An aromatic amine (-NH₂) , which can influence the electronic nature of the ring and potentially interact with certain reagents.

  • A benzyl ether (-OBn) , a common protecting group that is notoriously susceptible to cleavage under standard catalytic hydrogenation conditions (hydrogenolysis).

This application note provides a detailed examination of two robust and widely adopted protocols for this transformation: reduction with the powerful metal hydride, Lithium Aluminum Hydride (LiAlH₄), and a chemoselective catalytic hydrogenation using Raney® Nickel. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis are presented to empower researchers to select and execute the optimal synthetic route for their specific laboratory context and project goals.

Method 1: Stoichiometric Reduction using Lithium Aluminum Hydride (LiAlH₄)

Expertise & Rationale: Harnessing Unrivaled Hydride Power

Lithium aluminum hydride (LiAlH₄) is a potent and highly reactive reducing agent, capable of converting a wide range of functional groups, including the chemically robust nitrile group.[1] Its utility in this specific synthesis stems from its ability to deliver hydride ions (H⁻) with high efficacy, ensuring complete reduction to the primary amine, while generally leaving the benzyl ether and aromatic amine functionalities intact under controlled conditions.

The mechanism proceeds via a two-step nucleophilic addition of hydride to the electrophilic carbon of the nitrile.[2] The first addition breaks one of the π-bonds, forming an intermediate imine-aluminum complex. A second, rapid hydride addition reduces this intermediate to a di-anionic aluminum-nitrogen species. Subsequent aqueous workup quenches the excess reagent and protonates the nitrogen to yield the final primary amine.[2][3] While highly effective, the extreme reactivity of LiAlH₄ with protic sources, including water and atmospheric moisture, necessitates stringent safety protocols and the use of anhydrous conditions.[4][5]

Visualizing the Mechanism & Workflow

LAH_Mechanism cluster_mech LiAlH₄ Reduction Mechanism Nitrile R-C≡N Imine_Complex [R-CH=N]⁻ AlH₃Li⁺ Nitrile->Imine_Complex 1. LiAlH₄ (H⁻ addition) Dianion_Complex [R-CH₂-N]²⁻ (AlH₃)₂Li⁺₂ Imine_Complex->Dianion_Complex 2. LiAlH₄ (H⁻ addition) Amine R-CH₂-NH₂ Dianion_Complex->Amine 3. H₂O Workup (Protonation)

Caption: LiAlH₄ reduction of a nitrile to a primary amine.

LAH_Workflow cluster_workflow Experimental Workflow: LiAlH₄ Reduction Setup 1. Setup Dry Glassware under N₂/Ar Atmosphere Reagent 2. Suspend LiAlH₄ in Anhydrous THF (0 °C) Setup->Reagent Addition 3. Add Nitrile Solution Dropwise at 0 °C Reagent->Addition Reaction 4. Warm to RT & Stir (Monitor by TLC) Addition->Reaction Quench 5. Fieser Workup (0 °C) (H₂O, NaOH, H₂O) Reaction->Quench Filter 6. Filter through Celite® & Wash Solid Quench->Filter Isolate 7. Concentrate Filtrate & Purify Filter->Isolate

Caption: Step-by-step workflow for LiAlH₄ reduction.

Protocol: Reduction of 4-Amino-2-(benzyloxy)benzonitrile with LiAlH₄

Safety Precautions:

  • Extreme Reactivity: LiAlH₄ reacts violently with water, alcohols, and other protic solvents, releasing flammable hydrogen gas.[4][5][6][7] All manipulations must be performed under a dry, inert atmosphere (Nitrogen or Argon).

  • Pyrophoric Hazard: LiAlH₄ powder can ignite in moist air.[4]

  • Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, safety glasses, and impervious gloves.[5][7]

  • Emergency Preparedness: Have a Class D fire extinguisher or a bucket of dry sand readily available. NEVER use a water or CO₂ extinguisher on a hydride fire.[4][5][8]

Materials & Reagents:

  • 4-Amino-2-(benzyloxy)benzonitrile (1.0 eq.)

  • Lithium Aluminum Hydride (LiAlH₄), powder (2.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite® 545

  • Ethyl Acetate (for extraction/washing)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Schlenk line or glovebox)

Step-by-Step Methodology:

  • Reaction Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a reflux condenser with a nitrogen/argon inlet, and a rubber septum. Purge the entire system with inert gas for at least 15 minutes.

  • Reagent Suspension: Under a positive flow of inert gas, carefully add LiAlH₄ (2.0 eq.) to the flask. Add anhydrous THF (approx. 15 mL per gram of nitrile) via cannula or a dry syringe.

  • Initial Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the 4-Amino-2-(benzyloxy)benzonitrile (1.0 eq.) in a separate flask with anhydrous THF (approx. 10 mL per gram). Transfer this solution to a dry syringe and add it dropwise to the stirred LiAlH₄ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the disappearance of the starting nitrile.

  • Reaction Quench (Fieser Workup): This step is highly exothermic and must be performed with extreme caution.[9]

    • Cool the reaction flask back down to 0 °C in an ice-water bath.

    • Let 'X' be the mass (in grams) of LiAlH₄ used.

    • Very slowly and dropwise , add X mL of deionized water. Vigorous bubbling (H₂ evolution) will occur. Ensure the addition rate is slow enough to control the effervescence.

    • Next, add X mL of 15% aqueous NaOH solution dropwise.

    • Finally, add 3X mL of deionized water dropwise.[9][10][11]

  • Isolation: Remove the ice bath and stir the resulting slurry vigorously at room temperature for 30 minutes. A granular, white precipitate of aluminum salts should form. Add a generous amount of anhydrous MgSO₄, and continue stirring for another 15 minutes.

  • Filtration and Purification: Filter the slurry through a pad of Celite® in a Büchner funnel. Wash the filter cake thoroughly with several portions of ethyl acetate or THF. Combine the filtrates, and concentrate under reduced pressure to yield the crude (4-amino-2-(benzyloxy)phenyl)methanamine. The product can be further purified by column chromatography on silica gel if necessary.

Method 2: Catalytic Hydrogenation using Raney® Nickel

Expertise & Rationale: A Scalable and Economic Approach

Catalytic hydrogenation represents a more atom-economical and industrially scalable alternative to stoichiometric metal hydrides.[1] The choice of catalyst is paramount for success with the 4-Amino-2-(benzyloxy)benzonitrile substrate. While standard catalysts like Palladium on Carbon (Pd/C) are highly active for nitrile reduction, they are also exceptionally efficient at catalyzing the hydrogenolysis of the O-benzyl ether, which would lead to an undesired phenol byproduct.

Raney® Nickel is a sponge-like nickel catalyst that is often the preferred choice for reducing nitriles where acid-labile or reducible protecting groups must be preserved.[12] While still capable of causing debenzylation, the reaction can often be tuned by controlling temperature, pressure, and solvent to favor nitrile reduction. A key strategy to improve selectivity and prevent the formation of secondary amine byproducts (from the reaction of the primary amine product with an intermediate imine) is to conduct the reaction in a basic solvent, typically by adding ammonia.[1][12]

Visualizing the Workflow

RaneyNi_Workflow cluster_workflow Experimental Workflow: Raney® Ni Hydrogenation Setup 1. Charge Vessel with Nitrile & Solvent Catalyst 2. Add Raney® Ni Slurry under Inert Gas Setup->Catalyst Purge 3. Seal & Purge Vessel with H₂ Gas (3x) Catalyst->Purge Reaction 4. Pressurize with H₂ & Stir Vigorously Purge->Reaction Monitor 5. Monitor H₂ Uptake and/or TLC Reaction->Monitor Filter 6. Vent H₂, Purge with N₂ & Filter through Celite® (KEEP WET) Monitor->Filter Isolate 7. Concentrate Filtrate & Purify Filter->Isolate

Caption: Step-by-step workflow for Raney® Ni hydrogenation.

Protocol: Reduction of 4-Amino-2-(benzyloxy)benzonitrile with Raney® Nickel

Safety Precautions:

  • Pyrophoric Catalyst: Raney® Nickel is pyrophoric when it dries and can ignite spontaneously in air.[12][13] It must always be handled as a slurry and kept wet.

  • Flammable Gas: Hydrogen gas is highly flammable and explosive. Ensure the apparatus is properly sealed and operated in a well-ventilated fume hood, away from ignition sources.

  • Catalyst Disposal: Quench the used catalyst carefully before disposal according to institutional guidelines.

Materials & Reagents:

  • 4-Amino-2-(benzyloxy)benzonitrile (1.0 eq.)

  • Raney® Nickel 2800, slurry in water (approx. 10-20 wt%)

  • Solvent: Methanol or Ethanol, saturated with ammonia gas (or 7N methanolic ammonia)

  • Hydrogen (H₂) gas, high purity

  • Celite® 545

  • Hydrogenation apparatus (e.g., Parr shaker, H-Cube®, or a heavy-walled flask with a hydrogen balloon)

Step-by-Step Methodology:

  • Vessel Preparation: To a suitable hydrogenation vessel, add the 4-Amino-2-(benzyloxy)benzonitrile (1.0 eq.) and a magnetic stir bar.

  • Solvent Addition: Add the ammoniacal methanol or ethanol solvent (approx. 20 mL per gram of nitrile).

  • Catalyst Addition: In a fume hood and under a gentle stream of argon or nitrogen, carefully add the Raney® Nickel slurry (10-20% by weight relative to the nitrile). Use a pipette to transfer the slurry and rinse it into the flask with a small amount of the reaction solvent.

  • System Sealing and Purging: Immediately seal the hydrogenation vessel. Connect it to the hydrogen source and a vacuum line. Evacuate the atmosphere inside the vessel and carefully backfill with hydrogen gas. Repeat this purge cycle three times to ensure all oxygen is removed.[13]

  • Reaction: Pressurize the vessel to the target pressure (e.g., 50-100 psi, or simply use a balloon of H₂ for atmospheric pressure reactions). Begin vigorous stirring. The reaction may be slightly exothermic. Maintain the temperature at room temperature or warm gently (e.g., 30-40 °C) if the reaction is slow.

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure (in a pressurized system) or by TLC analysis of small, carefully vented aliquots. The reaction is typically complete in 6-24 hours.

  • Workup and Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen and purge the system thoroughly with nitrogen or argon.

  • Filtration: Under an inert atmosphere, filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucially, do not allow the Raney® Nickel on the filter pad to become dry. [13] Immediately after filtration, wash the pad with several portions of the solvent. It is good practice to submerge the used filter cake in water to quench the catalyst's pyrophoricity.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude primary amine. Further purification can be achieved via column chromatography if required.

Data Summary and Method Comparison

FeatureMethod 1: Lithium Aluminum Hydride (LiAlH₄)Method 2: Catalytic Hydrogenation (Raney® Ni)
Principle Stoichiometric nucleophilic hydride reductionHeterogeneous catalytic addition of H₂
Reactivity Very high; reduces most polar π-bondsHigh, but catalyst-dependent
Chemoselectivity Advantage: Generally inert to benzyl ethers.Challenge: Potential for O-debenzylation (hydrogenolysis).
Side Products Minimal if quenched properly.Secondary/tertiary amines (suppressed by NH₃).
Conditions 0 °C to RT; atmospheric pressure; anhydrous.RT to 50 °C; H₂ pressure (balloon to >100 psi).
Safety High Hazard: Pyrophoric, water-reactive reagent. Requires stringent inert atmosphere techniques and careful quenching.[4][5][8]Moderate Hazard: Pyrophoric catalyst (when dry) and flammable H₂ gas.[12][13]
Workup Multi-step aqueous quench; filtration of aluminum salts.Filtration of catalyst; solvent evaporation.
Scalability Challenging due to safety and stoichiometric waste.Excellent; preferred industrial method.
Ideal Use Case Lab-scale synthesis where preserving the benzyl ether is the absolute priority and hydrogenation equipment is unavailable.Larger scale synthesis where cost, waste, and safety are primary concerns, and conditions can be optimized to minimize debenzylation.

Conclusion and Recommendation

Both Lithium Aluminum Hydride and Raney® Nickel-catalyzed hydrogenation are viable and effective methods for the reduction of 4-Amino-2-(benzyloxy)benzonitrile to its corresponding primary amine. The choice between them is a strategic one, dictated by a balance of chemoselectivity requirements, safety considerations, available equipment, and reaction scale.

  • For maximum chemoselectivity and certainty in preserving the benzyl ether , particularly on a small to medium laboratory scale, the Lithium Aluminum Hydride protocol is recommended. Its primary drawback is the significant hazard associated with the reagent, which demands a high level of technical skill and preparation.

  • For larger-scale applications or in settings where green chemistry principles are prioritized , catalytic hydrogenation with Raney® Nickel is the superior choice. While it requires careful optimization to minimize hydrogenolysis of the benzyl ether, its scalability, lower cost, and reduced stoichiometric waste make it a more practical and sustainable option for drug development campaigns.

Ultimately, the successful synthesis of (4-amino-2-(benzyloxy)phenyl)methanamine is readily achievable by either path, provided the protocols are executed with a thorough understanding of the underlying chemical principles and a rigorous adherence to safety procedures.

References

  • A Comparative Guide to Nitrile Reduction Methods for Researchers. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-nitrile-reduction-methods-for-researchers]
  • Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. BYJU'S. [URL: https://byjus.com/chemistry/lithium-aluminium-hydride/]
  • Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Raney-Ni-KBH4%3A-An-Efficient-and-Mild-System-for-of-Li/3e45f949826a8f156d959560a876a38676d1a153]
  • Lithium Aluminum Hydride. Columbia University Environmental Health and Safety. [URL: https://www.ehs.columbia.edu/chemical-specific-protocols-lithium-aluminum-hydride]
  • LCSS: LITHIUM ALUMINUM HYDRIDE. UCLA Chemistry and Biochemistry. [URL: https://www.chem.ucla.edu/dept/Faculty/merlic/safety/LAH.html]
  • Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit6/177.shtm]
  • Selective catalytic transfer hydrogenation of nitriles to primary amines using Pd/C. Catalysis Science & Technology (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2016/cy/c6cy00618a]
  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.chas.3c00085]
  • B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9385672/]
  • LithiumAluminumHydride-16853-85-3.docx. University of Georgia Office of Research. [URL: https://esd.uga.edu/sites/default/files/inline-files/LithiumAluminumHydride-16853-85-3.docx]
  • The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel. Sabinet African Journals. [URL: https://journals.sabinet.co.za/article/10.10520/EJC85244]
  • Rapid Continuous Ruthenium-Catalysed Transfer Hydrogenation of Aromatic Nitriles to Primary Amines. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5564240/]
  • Can anyone suggest the best method for lithium aluminium hydride work up? ResearchGate. [URL: https://www.researchgate.net/post/Can_anyone_suggest_the_best_method_for_lithium_aluminium_hydride_work_up]
  • lithium aluminium hydride - s d fine-chem limited. S D Fine-Chem Limited. [URL: https://www.sdfine.com/media/msds/20/lithium-aluminium-hydride-20703.pdf]
  • Nitrile reduction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Nitrile_reduction]
  • Magic Formulas: Fieser Workup (LAH and DiBAL). University of Rochester Department of Chemistry. [URL: https://www.chem.rochester.edu/notvoodoo/pages/workup.php?page=aluminum_hydride]
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2011/08/12/reagent-friday-lithium-aluminum-hydride-lialh4/]
  • Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [URL: https://www.synarchive.com/reaction/nitrile-to-amine-lialh4-or-lah-reduction]
  • Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. [URL: https://www.youtube.
  • Ch20: Reduction of Nitriles using LiAlH4 to amines. University of Calgary Chemistry. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch20/ch20-3-4-1.html]
  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [URL: https://www.chemistrysteps.com/nitrile-reduction-mechanism-with-lialh4-and-dibal-to-amine-or-aldehyde/]

Sources

Application

Application Notes and Protocols for Amidation of 4-Amino-2-(benzyloxy)benzonitrile Derivatives

Introduction: The Strategic Importance of Substituted 4-Aminobenzonitriles in Medicinal Chemistry The 4-amino-2-(benzyloxy)benzonitrile scaffold is a privileged structural motif in modern drug discovery, forming the core...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Substituted 4-Aminobenzonitriles in Medicinal Chemistry

The 4-amino-2-(benzyloxy)benzonitrile scaffold is a privileged structural motif in modern drug discovery, forming the core of numerous potent and selective inhibitors of key biological targets.[1][2] The strategic placement of the amino, benzyloxy, and nitrile functionalities provides a versatile platform for generating diverse chemical libraries with a wide range of pharmacological activities. The amidation of the 4-amino group is a critical transformation in the synthesis of these bioactive molecules, enabling the introduction of various side chains that can profoundly influence potency, selectivity, and pharmacokinetic properties.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the amidation reaction conditions for 4-amino-2-(benzyloxy)benzonitrile derivatives. We will delve into the underlying principles of amide bond formation, discuss the challenges associated with this specific substrate, and provide detailed, field-proven protocols for successful and efficient amidation.

Core Principles of Amidation: Activating the Carboxylic Acid

Amide bond formation is a condensation reaction between a carboxylic acid and an amine.[3] Due to the relatively low reactivity of carboxylic acids, an activating agent is typically required to facilitate the reaction. The general mechanism involves the conversion of the carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

The choice of coupling reagent is paramount for a successful amidation, especially when dealing with electron-deficient amines like 4-amino-2-(benzyloxy)benzonitrile. The electron-withdrawing nature of the nitrile group and the benzene ring reduces the nucleophilicity of the 4-amino group, making the reaction more challenging.[4][5][6]

Navigating the Challenges: Amidation of an Electron-Deficient Aniline

The primary challenge in the amidation of 4-amino-2-(benzyloxy)benzonitrile derivatives lies in the reduced nucleophilicity of the aromatic amine.[6] This often leads to sluggish or incomplete reactions when using standard amidation protocols. To overcome this, careful selection of coupling reagents, bases, and reaction conditions is crucial.

Key Considerations:

  • Potent Coupling Reagents: Stronger activating agents are often necessary to generate a sufficiently reactive intermediate to be attacked by the weakly nucleophilic amine.

  • Non-Nucleophilic Bases: The choice of base is critical to deprotonate the carboxylic acid and neutralize any acidic byproducts without competing with the primary amine as a nucleophile.

  • Optimized Reaction Conditions: Temperature and reaction time may need to be adjusted to drive the reaction to completion.

  • Solvent Selection: The solvent should be able to dissolve all reactants and facilitate the reaction without participating in side reactions.

Diagram: General Mechanism of Amide Bond Formation

Amidation_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack & Amide Formation Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Intermediate->Tetrahedral_Intermediate + Amine Amine Ar-NH2 (4-Amino-2-(benzyloxy)benzonitrile) Amide_Product Amide Product (Ar-NH-CO-R) Tetrahedral_Intermediate->Amide_Product Byproduct Byproduct Tetrahedral_Intermediate->Byproduct

Caption: General mechanism of amide bond formation.

Experimental Protocols: A Guide to Successful Amidation

The following protocols provide detailed, step-by-step methodologies for the amidation of 4-amino-2-(benzyloxy)benzonitrile derivatives using common and effective coupling reagents.

Protocol 1: HATU-Mediated Amidation

[1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)] is a highly efficient uronium-based coupling reagent, particularly effective for challenging couplings involving electron-deficient amines.[4][7]

Diagram: Experimental Workflow for HATU Amidation

HATU_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Dissolve Carboxylic Acid, 4-Amino-2-(benzyloxy)benzonitrile, and HATU in an inert solvent (e.g., DMF). Base Add a non-nucleophilic base (e.g., DIPEA or Triethylamine). Start->Base Stir Stir the reaction mixture at room temperature or slightly elevated temperature. Base->Stir Monitor Monitor reaction progress by TLC or LC-MS. Stir->Monitor Quench Quench the reaction with water. Monitor->Quench Upon Completion Extract Extract the product with an organic solvent (e.g., Ethyl Acetate). Quench->Extract Wash Wash the organic layer with aqueous solutions (e.g., aq. LiCl, brine). Extract->Wash Dry Dry the organic layer over anhydrous sodium sulfate. Wash->Dry Concentrate Concentrate the solvent under reduced pressure. Dry->Concentrate Purify Purify the crude product by column chromatography. Concentrate->Purify

Caption: General workflow for HATU-mediated amidation.

Reagents and Materials:

  • 4-Amino-2-(benzyloxy)benzonitrile derivative (1.0 equiv)

  • Carboxylic acid (1.1 - 1.5 equiv)

  • HATU (1.2 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the carboxylic acid (1.1 - 1.5 equiv) and 4-amino-2-(benzyloxy)benzonitrile derivative (1.0 equiv) in anhydrous DMF (or DCM) under an inert atmosphere, add HATU (1.2 - 1.5 equiv).

  • Add DIPEA or TEA (2.0 - 3.0 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of lithium chloride (to remove DMF), followed by saturated aqueous sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Causality Behind Experimental Choices:

  • Excess Carboxylic Acid and HATU: Using a slight excess of the carboxylic acid and HATU helps to drive the reaction to completion, especially with a less reactive amine.[8]

  • DIPEA or TEA: These non-nucleophilic bases are crucial for deprotonating the carboxylic acid and neutralizing the acidic byproducts without competing in the amidation reaction.[3]

  • Anhydrous Conditions: Moisture can hydrolyze the activated intermediate and reduce the yield. Therefore, using anhydrous solvents and an inert atmosphere is recommended.[9]

Protocol 2: EDC/HOBt-Mediated Amidation

The combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with an additive like 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[10][11] HOBt acts as a catalyst and helps to suppress side reactions and racemization.[4][5][12]

Reagents and Materials:

  • 4-Amino-2-(benzyloxy)benzonitrile derivative (1.0 equiv)

  • Carboxylic acid (1.1 - 1.2 equiv)

  • EDC hydrochloride (1.2 - 1.5 equiv)

  • HOBt hydrate (1.2 - 1.5 equiv)

  • DIPEA or N-methylmorpholine (NMM) (1.5 - 2.0 equiv)

  • Anhydrous DMF or a mixture of DCM/DMF

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the carboxylic acid (1.1 - 1.2 equiv), 4-amino-2-(benzyloxy)benzonitrile derivative (1.0 equiv), and HOBt (1.2 - 1.5 equiv) in anhydrous DMF (or a DCM/DMF mixture) under an inert atmosphere.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 - 1.5 equiv) to the mixture, followed by the dropwise addition of DIPEA or NMM (1.5 - 2.0 equiv).

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • EDC and HOBt: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions and reacts efficiently with the amine.[4][5][13]

  • Low Temperature Addition: Adding the coupling reagents and base at 0 °C helps to control the initial exothermic reaction and minimize potential side reactions.

  • Aqueous Work-up: The acidic and basic washes are essential to remove unreacted starting materials, byproducts (such as the urea byproduct from EDC), and the coupling reagents.

Data Presentation: Comparison of Amidation Conditions

The following table summarizes typical reaction conditions and expected outcomes for the amidation of a generic 4-amino-2-(benzyloxy)benzonitrile derivative. The actual yields may vary depending on the specific substrates used.

Coupling ReagentBaseSolventTemperature (°C)Time (h)Typical Yield (%)Notes
HATU DIPEADMF2512-2470-95Highly efficient for electron-deficient amines.[4][7]
EDC/HOBt DIPEA/NMMDMF/DCM0 to 2516-2460-85Cost-effective and widely used method.[4][5]
T3P® PyridineEthyl Acetate25-506-1865-90Low epimerization and easy work-up.[14]
Acyl Chloride Pyridine/TEADCM0 to 252-650-80Requires prior conversion of the carboxylic acid to the acyl chloride.

Conclusion: A Pathway to Potent Bioactive Molecules

The amidation of 4-amino-2-(benzyloxy)benzonitrile derivatives is a cornerstone reaction in the synthesis of a multitude of important pharmaceutical compounds. While the electron-deficient nature of the aniline presents a synthetic challenge, the strategic selection of potent coupling reagents, appropriate bases, and optimized reaction conditions can lead to high yields of the desired amide products. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully navigate this critical synthetic transformation, paving the way for the discovery and development of novel therapeutics.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. Available at: [Link]

  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. PMC. Available at: [Link]

  • Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. ResearchGate. Available at: [Link]

  • The Scope and Mechanism of Phosphonium-Mediated SNAr Reactions in Heterocyclic Amides and Ureas. ACS Publications. Available at: [Link]

  • 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. ACS Publications. Available at: [Link]

  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • Design, Synthesis, and Biological Activity of 4-[(4-Cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles as Potent and Selective Farnesyltransferase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof. Google Patents.
  • Design, Synthesis, and Biological Activity of 4-[(4-cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles as Potent and Selective Farnesyltransferase Inhibitors. PubMed. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Amidation reaction using phosphonium salt-derived reagents. ResearchGate. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. Available at: [Link]

  • Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. SciSpace. Available at: [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]

  • Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents? ResearchGate. Available at: [Link]

  • amide coupling help. Reddit. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Preparation method of aminobenzonitrile. Patsnap. Available at: [Link]

  • Catalyst and method for amide formation. Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

How to purify 4-Amino-2-(benzyloxy)benzonitrile from complex reaction mixtures

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with the isolation and purification of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with the isolation and purification of 4-Amino-2-(benzyloxy)benzonitrile (CAS: 284044-40-2).

Often utilized as a critical intermediate in the synthesis of kinase inhibitors and other complex pharmaceuticals, this molecule presents unique purification challenges due to its mixed-polarity functional groups and susceptibility to side reactions during synthesis.

Part 1: Chemical Profiling & Behavior

Before initiating any purification workflow, it is critical to understand the physicochemical parameters that dictate the molecule's behavior in various solvent systems.

Table 1: Quantitative Chemical Profile of 4-Amino-2-(benzyloxy)benzonitrile

ParameterValueImpact on Purification Strategy
Molecular Weight 224.26 g/mol Easily trackable via LC-MS; target mass is m/z 225.1 [M+H]⁺.
Functional Groups Primary Aniline, Nitrile, Benzyloxy EtherCreates a "push-pull" polarity profile. The aniline hydrogen-bonds with silica, while the bulky ether drives lipophilicity.
Predicted pKa ~4.5 (Aniline conjugate acid)Weakly basic. It remains unprotonated and lipophilic during neutral aqueous workups, partitioning cleanly into organic solvents.
Solubility Profile High: EtOAc, DCM, MeOH. Low: Hexane, WaterIdeal for Liquid-Liquid Extraction (LLE) using an EtOAc/Water biphasic system.

Part 2: Purification Workflow Visualization

Below is the logical progression for isolating the target compound from a crude reaction mixture (e.g., post-Buchwald-Hartwig coupling or nitro reduction).

PurificationWorkflow Crude Crude Reaction Mixture (Target + Impurities + Catalyst) Quench Aqueous Quench & Celite Filtration (Remove Insoluble Metals) Crude->Quench LLE Liquid-Liquid Extraction (EtOAc / H2O) Quench->LLE OrgPhase Organic Phase (Target + Lipophilic Impurities) LLE->OrgPhase AqPhase Aqueous Phase (Polar Salts - Discard) LLE->AqPhase Silica Flash Column Chromatography (Hexane:EtOAc Gradient) OrgPhase->Silica Cryst Binary Solvent Recrystallization (EtOH / H2O) Silica->Cryst Pure Pure 4-Amino-2-(benzyloxy)benzonitrile (>99% Purity) Cryst->Pure

Figure 1: Step-by-step purification workflow for 4-Amino-2-(benzyloxy)benzonitrile.

Part 3: Troubleshooting Guide & Step-by-Step Methodologies

Every protocol described below is designed as a self-validating system —meaning the success of the step can be immediately verified before proceeding to the next.

Workflow A: Reaction Quenching and Metal Scavenging
  • Context: This compound is frequently synthesized via Palladium-catalyzed Buchwald-Hartwig amination [1] or Iron-catalyzed reduction of a nitro precursor.

  • Methodology:

    • Dilute the crude reaction mixture with 3 volumes of Ethyl Acetate (EtOAc).

    • Add 1 volume of saturated aqueous NH₄Cl to quench residual basic species.

    • Filter the entire biphasic mixture through a tightly packed, 2-inch pad of Celite in a Büchner funnel. Rinse the pad with additional EtOAc.

  • Causality: Fine metal particulates (Pd black or Fe salts) act as emulsifiers by accumulating at the solvent interface. Furthermore, trace transition metals can catalyze the oxidative degradation of the electron-rich aniline group during storage.

  • Self-Validation: Transfer the filtrate to a separatory funnel. The mixture must separate into two distinct, clear layers within 60 seconds without a cloudy interfacial "rag layer."

Workflow B: Flash Column Chromatography
  • Context: Separation of the target from unreacted starting materials (e.g., benzyl halides) and byproducts [2].

  • Methodology:

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to a viscous oil.

    • Dry-load the crude material onto silica gel (1:3 ratio of crude to silica).

    • Pack a column with standard silica gel (230-400 mesh). Pre-treat the column with 1% Triethylamine (TEA) in Hexanes if severe tailing is anticipated.

    • Elute using a step gradient: 100% Hexanes → 3:1 Hexanes:EtOAc → 1:1 Hexanes:EtOAc.

  • Causality: The primary amine acts as a hydrogen-bond donor/acceptor, interacting strongly with the acidic silanol groups on the stationary phase. A gradient elution prevents band broadening, ensuring the lipophilic impurities elute first, followed by the target aniline.

  • Self-Validation: Spot fractions on a TLC plate (Hexanes:EtOAc 1:1). The target compound will appear as a distinct UV-active spot at an Rf of ~0.35. Confirm the pooled fractions via LC-MS (m/z 225.1 [M+H]⁺) prior to concentration.

Workflow C: Binary Solvent Recrystallization
  • Context: Chromatography often leaves trace amounts of aliphatic grease or structurally similar co-eluting isomers.

  • Methodology:

    • Transfer the chromatographed solid to an Erlenmeyer flask.

    • Add a minimum volume of boiling Ethanol (Solvent A) until the solid completely dissolves.

    • Add boiling Water (Solvent B) dropwise while swirling until the solution just becomes persistently cloudy.

    • Add 1-2 drops of hot Ethanol until the solution is perfectly clear again.

    • Remove from heat, allow to cool undisturbed to room temperature, then place in an ice bath for 30 minutes [3].

    • Collect crystals via vacuum filtration and wash with ice-cold 10% EtOH in water.

  • Causality: Binary solvent systems leverage a steep temperature-dependent solubility curve. The target is highly soluble in hot ethanol but insoluble in water. This thermodynamic gradient forces the target into a highly ordered crystal lattice while rejecting trace impurities into the mother liquor [3].

  • Self-Validation: The isolated crystals must exhibit a sharp melting point range (≤ 2 °C variance). ¹H-NMR analysis should show zero residual EtOAc or Hexane peaks.

Part 4: FAQs - Common Purification Roadblocks

Q: My Buchwald-Hartwig coupling mixture formed a massive emulsion during extraction. How do I break it? A: Emulsions in these systems are stabilized by palladium black or phosphine ligand salts. Do not add more solvent immediately. Instead, filter the entire biphasic emulsion through a Celite pad as outlined in Workflow A. If a minor emulsion persists, adding a small amount of brine (NaCl) to the aqueous layer will increase the ionic strength, disrupting the interfacial tension and forcing phase separation.

Q: I used Pd/C for the hydrogenation of 2-(benzyloxy)-4-nitrobenzonitrile, but my LC-MS shows a mass of 135.1 instead of 225.1. What happened? A: You have over-reduced your molecule. Standard Pd/C catalyzed hydrogenation is notorious for chemoselectively cleaving benzyl ethers (debenzylation), resulting in 4-amino-2-hydroxybenzonitrile (m/z 135.1). To prevent this, switch to a milder reduction method. Using Iron powder with ammonium chloride (Fe/NH₄Cl) or Tin(II) chloride (SnCl₂) will selectively reduce the nitro group to the aniline while completely preserving the benzyloxy ether.

Q: The aniline product is tailing severely on my silica column, causing it to co-elute with polar impurities. How can I improve resolution? A: The basic aniline group is hydrogen-bonding heavily with the acidic silanol sites on the silica gel. To fix this, add 1% Triethylamine (TEA) to your mobile phase (e.g., 1% TEA in the Hexanes:EtOAc mixture). The TEA will competitively bind to and neutralize the acidic silanol sites, sharpening your elution band and dramatically improving your isolated yield [2].

Q: How do I easily separate the target from unreacted 2-(benzyloxy)-4-nitrobenzonitrile starting material? A: The nitro precursor is significantly less polar than the aniline product. On a standard silica TLC plate run in Hexanes:EtOAc (2:1), the nitro compound will migrate near Rf ~0.65, while the aniline will be retained around Rf ~0.30. A standard step-gradient column chromatography will easily resolve these two compounds without the need for specialized stationary phases.

References

  • Cas 2398-37-0,3-Bromoanisole - LookChem (Details synthetic conditions and Buchwald-Hartwig coupling parameters relevant to 4-amino-2-(benzyloxy)benzonitrile). LookChem. Available at:[Link]

  • Eur. J. Org. Chem. 2007 - Supporting Information (Establishes flash column chromatography purification standards and gradient elution profiles for aniline derivatives). Wiley-VCH. Available at:[Link]

  • Two-Solvent Recrystallization Guide (Details the thermodynamic causality and step-by-step methodology of binary solvent recrystallization). MIT OpenCourseWare. Available at: [Link]

Optimization

Preventing side reactions during 4-Amino-2-(benzyloxy)benzonitrile deprotection

Welcome to the technical support center for the deprotection of 4-Amino-2-(benzyloxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the deprotection of 4-Amino-2-(benzyloxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges and provide in-depth, field-proven solutions to help you avoid side reactions and achieve high-purity yields of the desired product, 4-amino-2-hydroxybenzonitrile.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses specific problems you may encounter during your experiments.

Q1: My primary side product is the result of nitrile group reduction to a primary amine or benzylamine. How can I prevent this during catalytic hydrogenation?

This is a frequent issue when using standard catalytic hydrogenation conditions (e.g., H₂ gas with Pd/C) for benzyl ether cleavage. The catalyst can also reduce the nitrile group.

Root Cause Analysis: The palladium catalyst actively hydrogenates both the benzyl C-O bond and the carbon-nitrogen triple bond of the nitrile. The nitrile reduction can proceed through an imine intermediate, which can lead to the formation of secondary amines as byproducts if it reacts with the primary amine product.[1][2][3]

Solutions & Scientific Rationale:

  • Catalytic Transfer Hydrogenation (CTH): This is often the most effective solution. Instead of pressurized hydrogen gas, a hydrogen donor is used, such as formic acid, ammonium formate, or cyclohexene.[4][5][6] This method can provide milder reaction conditions, which often favors the hydrogenolysis of the benzyl ether over the reduction of the nitrile. CTH can sometimes be more chemoselective.[7][8][9]

  • Catalyst Poisoning/Modification: In some cases, the selectivity of the catalyst can be altered. For instance, the addition of nitrogen-containing compounds like pyridine or ammonia can sometimes inhibit benzyl ether hydrogenolysis, so this approach requires careful optimization for your specific substrate.[10] While seemingly counterintuitive, controlled catalyst poisoning can sometimes allow for finer control over which functional group is reduced.

  • Choice of Catalyst: While Pd/C is common, other catalysts might offer better selectivity. For example, Raney Nickel is often used for nitrile reductions but under specific conditions, its reactivity can be tailored.[11] However, for this specific deprotection, palladium-based catalysts are generally preferred. Pearlman's catalyst (Pd(OH)₂/C) is sometimes more active and may offer different selectivity profiles.[9]

Q2: After acidic deprotection with reagents like HBr in acetic acid or BBr₃, I'm getting a complex mixture of products and significant decomposition. What's going wrong?

Strong acids can be effective for benzyl ether cleavage, but they are harsh and often not compatible with sensitive functional groups.

Root Cause Analysis:

  • Nitrile Hydrolysis: The nitrile group is susceptible to hydrolysis under strong acidic conditions, which can lead to the formation of the corresponding amide and carboxylic acid.

  • Substrate Instability: The aminobenzonitrile core may not be stable under harsh acidic conditions, leading to polymerization or other decomposition pathways.

  • Aromatic Substitution: The electron-rich aromatic ring, activated by the amino and hydroxyl groups, can be susceptible to side reactions like halogenation if HBr is used.

Solutions & Scientific Rationale:

  • Use a Milder Lewis Acid Protocol: Boron trichloride (BCl₃), in combination with a cation scavenger like pentamethylbenzene, can selectively cleave aryl benzyl ethers at low temperatures.[12][13] This method is often much milder than using BBr₃ and can prevent the decomposition of sensitive substrates.[12]

  • Strict Temperature Control: If you must use BBr₃, conduct the reaction at very low temperatures (e.g., -78 °C) and carefully monitor the reaction progress to minimize side reactions.

  • Avoid Protic Acids: For this particular substrate, it is best to avoid strong protic acids like HBr/AcOH due to the high potential for nitrile hydrolysis and substrate decomposition.

Q3: My deprotection reaction is very slow or incomplete, with a significant amount of starting material remaining. How can I drive the reaction to completion?

Incomplete conversion is a common problem that can often be resolved by optimizing the reaction conditions.

Root Cause Analysis:

  • Catalyst Inactivation (for Hydrogenolysis): The catalyst (e.g., Pd/C) can be deactivated or "poisoned" by the amine product, which can coordinate to the palladium surface and inhibit its catalytic activity.[9] The catalyst quality itself might also be poor.[9]

  • Insufficient Reagent (for Acidic Cleavage): An insufficient amount of the deprotecting agent (e.g., BCl₃) will naturally lead to an incomplete reaction.

  • Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction will be slow and inefficient, especially in heterogeneous catalysis.

Solutions & Scientific Rationale:

  • For Catalytic Hydrogenation:

    • Increase Catalyst Loading: A higher catalyst loading can sometimes overcome partial deactivation.

    • Use a Fresh, High-Quality Catalyst: Ensure your Pd/C is active. If in doubt, use a fresh batch.[9]

    • Solvent Choice: The choice of solvent can significantly impact the rate of hydrogenolysis. Polar solvents like ethanol, methanol, or THF are often effective.[14]

    • Increase Hydrogen Pressure: For challenging substrates, increasing the hydrogen pressure can help drive the reaction to completion.[9]

  • For Acidic Cleavage:

    • Ensure Stoichiometry: Use a sufficient excess of the Lewis acid to ensure complete reaction.

    • Optimize Temperature: While low temperatures are generally preferred to minimize side reactions, a slight increase in temperature might be necessary to achieve a reasonable reaction rate. This should be done cautiously and with careful monitoring.

Frequently Asked Questions (FAQs)

What is the most recommended method for the deprotection of 4-Amino-2-(benzyloxy)benzonitrile?

For this specific molecule, Catalytic Transfer Hydrogenation (CTH) is the most recommended method. It generally offers the best balance of reactivity and chemoselectivity, minimizing the risk of reducing the nitrile group while effectively cleaving the benzyl ether.[5][6]

Can I use oxidative methods to deprotect the benzyl group?

While oxidative methods for benzyl ether cleavage exist (e.g., using DDQ), they are generally not suitable for this substrate.[5] The electron-rich aromatic ring and the free amino group are highly susceptible to oxidation, which would lead to a complex mixture of unwanted side products.

How can I monitor the progress of the deprotection reaction?

The reaction progress can be effectively monitored by:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to visualize the disappearance of the starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, confirming the mass of the product and helping to identify any major side products.

Recommended Protocol: Catalytic Transfer Hydrogenation

This protocol is a good starting point for the chemoselective debenzylation of 4-Amino-2-(benzyloxy)benzonitrile.

Materials:

  • 4-Amino-2-(benzyloxy)benzonitrile

  • Palladium on Carbon (10% Pd/C, 50% wet)

  • Ammonium Formate (HCOONH₄) or Formic Acid (HCOOH)

  • Methanol (MeOH) or Ethanol (EtOH)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Amino-2-(benzyloxy)benzonitrile (1.0 equiv) in methanol (approx. 0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight of palladium).

  • Hydrogen Donor Addition: Add ammonium formate (5.0 equiv) in portions to the stirred suspension. The reaction is often exothermic.

  • Reaction: Heat the reaction mixture to reflux (or a suitable temperature like 40-60 °C) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The resulting crude product can be purified by standard methods such as recrystallization or column chromatography.

Visualizing the Process

Decision Workflow for Deprotection Method

The following diagram illustrates a decision-making process for selecting the appropriate deprotection strategy for 4-Amino-2-(benzyloxy)benzonitrile.

Deprotection_Strategy Start Start: Deprotect 4-Amino-2-(benzyloxy)benzonitrile Check_Nitrile Is Nitrile Reduction a Major Concern? Start->Check_Nitrile Check_Acid_Sensitivity Is the Substrate Acid-Sensitive? Start->Check_Acid_Sensitivity Method_CTH Primary Method: Catalytic Transfer Hydrogenation (CTH) (e.g., Pd/C, HCOONH₄) Check_Nitrile->Method_CTH Yes Method_H2 Alternative: Standard Hydrogenolysis (H₂/Pd/C) (Requires careful optimization) Check_Nitrile->Method_H2 No, or can be controlled Result_Success Successful Deprotection: 4-Amino-2-hydroxybenzonitrile Method_CTH->Result_Success Method_H2->Result_Success Method_Lewis_Acid Secondary Method: Mild Lewis Acid (e.g., BCl₃ / Scavenger) Check_Acid_Sensitivity->Method_Lewis_Acid No Method_Avoid Avoid: Strong Acids (BBr₃, HBr/AcOH) Oxidative Methods (DDQ) Check_Acid_Sensitivity->Method_Avoid Yes Method_Lewis_Acid->Result_Success

Caption: Decision tree for selecting a deprotection method.

Potential Side Reactions in Hydrogenolysis

This diagram shows the desired reaction versus the most common side reaction during catalytic hydrogenation.

Side_Reactions cluster_main Catalytic Hydrogenation (H₂/Pd/C) Start 4-Amino-2-(benzyloxy)benzonitrile Desired Desired Product: 4-Amino-2-hydroxybenzonitrile Start->Desired O-Debenzylation (Hydrogenolysis) Side Side Product: 4-Amino-2-hydroxybenzylamine Start->Side Nitrile Reduction

Caption: Desired vs. undesired reaction pathways.

Method Comparison

Deprotection MethodProsConsCompatibility with Substrate
Catalytic Transfer Hydrogenation - High chemoselectivity- Mild conditions[4]- Avoids pressurized H₂ gas- May require heat- Catalyst can be expensiveExcellent (Recommended)
Standard Hydrogenolysis (H₂/Pd/C) - Well-established method- High yields possible- Risk of nitrile reduction[1]- Requires H₂ gas handling- Catalyst poisoning[9]Good (Requires careful optimization)
Lewis Acids (BCl₃, BBr₃) - Effective for aryl ethers- Avoids reduction- Harsh conditions[12]- Risk of nitrile hydrolysis- Substrate decomposition[13]Moderate to Poor (Use with caution)
Strong Protic Acids (HBr/AcOH) - Inexpensive reagents- Very harsh conditions- High risk of side reactionsPoor (Not Recommended)
Oxidative Cleavage (DDQ) - Specific for certain benzyl ethers- Incompatible with amino group- Risk of ring oxidationPoor (Not Recommended)

References

  • ResearchGate. (2019, April 8). How to prevent secondary amine formation in nitrile reduction?
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, March 10). Hydrogenolysis.
  • Mechanocatalytic hydrogenolysis of benzyl phenyl ether over supported nickel c
  • Sajiki, H. (1995).
  • Bieg, T., & Szeja, W. (1985).
  • (2006, March 27). Stereochemistry and Mechanism of Catalytic Hydrogenation and Hydrogenolysis. III. Catalytic Hydrogenolysis of Benzyl-type Alcohols and Their Derivatives. Bulletin of the Chemical Society of Japan.
  • Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium C
  • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. (n.d.). PMC.
  • ResearchGate. (n.d.). New Selective O-Debenzylation of Phenol with Mg/MeOH.
  • Mandal, T., Islam, M., Das, S., Azim, A., & De Sarkar, S. (2025, December 22). Organophotoredox-Catalyzed Chemoselective Deprotection for Phenolic Ethers Driven by the Oxophilicity of Silicon. Organic Letters.
  • Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. (n.d.). PMC.
  • (2009, August 21). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. Organic Letters.
  • Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal.
  • C
  • Highly Selective Hydrogenation of Nitriles to Primary Amines without an Additive Using Nanoscale Ni0-NiII/III-bTiO2 Heterojunctions. (2024, December 8). Inorganic Chemistry.
  • Nitrile reduction. (n.d.). Wikipedia.
  • Nitrile Reduction. (n.d.). Wordpress.
  • Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. (n.d.). PMC.
  • Removal of some commonly used protecting groups in peptide syntheses by c
  • Efficient Cu–Ni/W20O58 Catalysts for Hydrogenation of Nitriles to Secondary Amines. (2025, March 11).
  • ResearchGate. (n.d.). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates.
  • ResearchGate. (n.d.). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt.
  • Technical Support Center: Troubleshooting Cbz Deprotection Failures. (n.d.). Benchchem.
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). PMC.
  • ResearchGate. (2014, November 1). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?
  • Benzyl ethers make excellent protecting groups according to the g.... (n.d.). Pearson+.
  • Atlanchim Pharma. (2021, October 6). 2-17 Science About O-Benzyl protecting groups.
  • ResearchGate. (n.d.). A Hierarchy of Aryloxide Deprotection by Boron Tribromide.
  • Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. (n.d.). PMC - NIH.
  • Reddit. (2018, November 26). BBr3 deprotection of ethers. How did it turn into a ketone?
  • (2016, March 21). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as. Organic Syntheses.
  • Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. (n.d.).
  • Amino Acid Protection & Deprotection Services. (n.d.). BOC Sciences.
  • Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers. (2015, March 1). CoLab.
  • Amino Acid Sidechain Deprotection. (n.d.). Aapptec Peptides.
  • Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
  • 4 - SAFETY D

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Reference Data & Comparative Studies

Validation

Reactivity comparison: 4-Amino-2-(benzyloxy)benzonitrile vs 4-amino-2-hydroxybenzonitrile

An in-depth comparative analysis of 4-Amino-2-(benzyloxy)benzonitrile and 4-amino-2-hydroxybenzonitrile reveals a classic paradigm in synthetic organic chemistry: the profound impact of protecting groups on chemoselectiv...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 4-Amino-2-(benzyloxy)benzonitrile and 4-amino-2-hydroxybenzonitrile reveals a classic paradigm in synthetic organic chemistry: the profound impact of protecting groups on chemoselectivity, steric hindrance, and electronic distribution. Both compounds serve as critical intermediates in the synthesis of advanced pharmacophores, including benzoxazoles, quinazolines, and complex aniline derivatives.

This guide provides a comprehensive evaluation of their reactivity profiles, supported by mechanistic rationale and validated experimental workflows.

Structural and Electronic Profiling

At their core, both molecules share a highly functionalized benzonitrile scaffold featuring an electron-withdrawing cyano group (-CN) at position 1 and an electron-donating primary amine (-NH2) at position 4. The divergence lies entirely at position 2:

  • 4-Amino-2-hydroxybenzonitrile (Compound B): Features a free phenolic hydroxyl group (-OH). This group is strongly electron-donating via resonance and highly nucleophilic, especially when deprotonated to a phenoxide. It also acts as a hydrogen bond donor and acceptor, significantly increasing the molecule's polarity and melting point (158-160 °C).

  • 4-Amino-2-(benzyloxy)benzonitrile (Compound A): Features a benzyl-protected hydroxyl group (-OBn). The benzyl ether masks the nucleophilicity of the oxygen, rendering it inert under most basic and nucleophilic conditions. Furthermore, the bulky benzyl group introduces significant steric hindrance around the cyano group and the adjacent aromatic protons, altering the trajectory of incoming electrophiles[1].

Quantitative Data Comparison
Physicochemical Property4-Amino-2-(benzyloxy)benzonitrile4-Amino-2-hydroxybenzonitrile
CAS Number 284044-40-267608-58-6
Molecular Formula C14H12N2OC7H6N2O
Molecular Weight 224.26 g/mol 134.14 g/mol
Nucleophilic Centers 1 (Primary Amine)2 (Primary Amine, Phenolic OH)
Steric Profile at C2 High (Bulky -OBn group)Low (Compact -OH group)
Primary Synthetic Utility N-arylation, Cross-couplingBenzoxazole/Quinazoline cyclization

Reactivity Divergence: Chemoselectivity and Catalysis

The choice between these two building blocks is dictated by the desired downstream transformation.

The Chemoselectivity Challenge: When subjecting 4-amino-2-hydroxybenzonitrile to alkylating or acylating agents, the presence of two nucleophiles (-NH2 and -OH) inevitably leads to mixtures of O-alkylated, N-alkylated, and O,N-dialkylated products. While pH control can sometimes favor the more acidic phenol (pKa ~9.5), achieving absolute chemoselectivity is notoriously difficult.

Conversely, 4-amino-2-(benzyloxy)benzonitrile is a self-directing system. By pre-masking the oxygen, electrophiles are forced to react exclusively at the aniline nitrogen. This makes Compound A the superior choice for complex cross-coupling reactions, such as the Buchwald-Hartwig amination.

G A 4-Amino-2-(benzyloxy)benzonitrile (Protected OH) RX Electrophile (R-X) + Base A->RX B 4-Amino-2-hydroxybenzonitrile (Free OH) B->RX ProdA Exclusive N-Alkylation (High Yield, Single Product) RX->ProdA Steric/Electronic Control ProdB Mixture of O-Alkylation and N-Alkylation RX->ProdB Competing Nucleophiles

Chemoselectivity divergence in alkylation reactions based on hydroxyl protection state.

Validated Experimental Workflows

The following protocols are designed as self-validating systems. The causality behind the reagent selection is explicitly detailed to ensure reproducibility and scientific rigor.

Protocol 1: Chemoselective N-Arylation of 4-Amino-2-(benzyloxy)benzonitrile

Objective: Synthesize a diarylamine via Buchwald-Hartwig cross-coupling without O-arylation interference.

Causality & Logic: We utilize Palladium(II) acetate as the precatalyst. Because the -OBn group exerts significant steric bulk, a highly active, sterically demanding biaryl phosphine ligand (e.g., DavePhos or BrettPhos) is required to accelerate reductive elimination. Cesium carbonate (Cs2CO3) is selected as the base; it is mild enough to tolerate the sensitive cyano group (preventing hydrolysis to an amide/carboxylic acid) while effectively deprotonating the coordinated amine[1].

  • Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, charge 4-amino-2-(benzyloxy)benzonitrile (1.0 equiv), 3-bromoanisole (1.1 equiv), Pd(OAc)2 (5 mol%), and the selected biaryl phosphine ligand (10 mol%).

  • Base Addition: Add anhydrous Cs2CO3 (1.5 equiv). Self-Validation: The use of anhydrous base is critical; moisture will lead to premature catalyst quenching and potential nitrile hydrolysis.

  • Solvent & Heating: Suspend the mixture in anhydrous toluene (0.2 M). Seal the flask and heat to 100 °C for 15–30 hours.

  • Reaction Monitoring: Monitor via LC-MS. The disappearance of the starting mass (m/z 224) and the appearance of the product mass confirms the oxidative addition and subsequent reductive elimination cycle is complete.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the insoluble palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography.

G Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Ar-X insertion) Pd0->OA Ar-Br Amine Amine Coordination (Compound A) OA->Amine Ar-NH2 Deprot Deprotonation (Cs2CO3) Amine->Deprot RE Reductive Elimination (Product Release) Deprot->RE RE->Pd0 Catalyst Regeneration

Catalytic cycle for the N-arylation of 4-amino-2-(benzyloxy)benzonitrile.

Protocol 2: Benzoxazole Cyclization from 4-Amino-2-hydroxybenzonitrile

Objective: Utilize the dual nucleophilicity of Compound B to form a heterocyclic ring.

Causality & Logic: Here, the free -OH is an absolute requirement. The reaction relies on the condensation of the primary amine with an orthoester to form an imidate intermediate. Subsequently, the adjacent phenolic -OH attacks the imidate carbon, driving the loss of an alcohol molecule and closing the benzoxazole ring.

  • Condensation: Dissolve 4-amino-2-hydroxybenzonitrile (1.0 equiv) in an excess of triethyl orthoformate (serves as both reagent and solvent).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTSA, 5 mol%). Self-Validation: The acid protonates the orthoester, making it highly electrophilic and susceptible to attack by the less nucleophilic (compared to aliphatic amines) aniline nitrogen.

  • Cyclization: Heat the mixture to reflux (approx. 140 °C) for 4 hours. Equip the setup with a Dean-Stark trap or a short-path distillation head to continuously remove the ethanol byproduct. Causality: Removing ethanol drives the equilibrium forward via Le Chatelier's principle, ensuring complete ring closure.

  • Isolation: Cool the reaction, evaporate the remaining orthoester in vacuo, and recrystallize the crude solid from ethanol/water to yield the functionalized benzoxazole.

Summary and Strategic Selection

The selection between these two reagents dictates the synthetic trajectory of the project:

  • Choose 4-Amino-2-(benzyloxy)benzonitrile when the synthetic goal involves selective modifications of the amine (e.g., Buchwald-Hartwig couplings, reductive aminations) where a free phenol would act as a competitive nucleophile or poison the transition-metal catalyst. The benzyl group can later be cleanly removed via palladium-catalyzed hydrogenolysis (H2, Pd/C) to reveal the phenol.

  • Choose 4-Amino-2-hydroxybenzonitrile when the immediate synthetic step requires the synergistic reactivity of both the amine and the hydroxyl group, such as in the direct synthesis of benzoxazoles or when formulating specific dyes and pigments[2][3].

References

  • LookChem. "Cas 2398-37-0, 3-Bromoanisole and Buchwald-Hartwig Coupling with 4-amino-2-(benzyloxy)benzonitrile". LookChem Database. Available at:[Link]

  • MySkinRecipes. "4-Amino-2-hydroxybenzonitrile Reactivity and Pharmaceutical Synthesis". MySkinRecipes. Available at: [Link]

  • Google Patents. "US20050144740A1 - Agents used for dyeing keratinous fibers (Benzoxazole/Quinazoline derivatives)". Google Patents.

Sources

Comparative

Strategic Selection of Protecting Groups in 4-Aminobenzonitrile Derivatives: Benzyloxy vs. Methoxy

Executive Summary In the development of targeted therapeutics—such as FGFR inhibitors and androgen receptor modulators—hydroxylated 4-aminobenzonitrile derivatives frequently serve as critical building blocks[1]. Functio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of targeted therapeutics—such as FGFR inhibitors and androgen receptor modulators—hydroxylated 4-aminobenzonitrile derivatives frequently serve as critical building blocks[1]. Functionalizing these aromatic scaffolds requires the transient masking of phenolic hydroxyl groups to prevent unwanted side reactions. The selection between benzyloxy (-OBn) and methoxy (-OMe) protecting groups is not merely a matter of synthetic convenience; it dictates the entire downstream synthetic sequence. This guide provides an objective, data-driven comparison of these protecting groups, detailing their mechanistic behavior, orthogonality, and validated cleavage protocols.

Mechanistic Grounding: The 4-Aminobenzonitrile Microenvironment

The 4-aminobenzonitrile core features a unique "push-pull" electronic system, possessing both a strong electron-donating group (-NH₂/aniline) and a strong electron-withdrawing group (-CN/nitrile) in a para relationship. This microenvironment introduces specific synthetic challenges:

  • Nitrile Sensitivity: The -CN group is highly susceptible to over-reduction during catalytic hydrogenation (forming a primary amine) and can undergo partial hydrolysis to an amide under harsh aqueous extremes.

  • Amine Interference: The free primary amine acts as a strong Lewis base. It can coordinate with Lewis acid reagents, potentially poisoning catalysts or requiring massive stoichiometric excesses of deprotecting agents.

Comparative Analysis: Methoxy vs. Benzyloxy Ethers

The Methoxy (-OMe) Group: Maximum Stability, Harsh Cleavage

The methoxy group is exceptionally robust, capable of surviving strong bases, Grignard reagents, and catalytic hydrogenation.

  • Causality of Cleavage: Demethylation requires harsh Lewis acids, most commonly Boron Tribromide (BBr₃). BBr₃ coordinates to the ether oxygen, weakening the O-CH₃ bond. This is followed by an Sₙ2 attack by the bromide ion on the sterically unhindered methyl carbon, releasing the boron alkoxide.

  • Drawbacks in this Scaffold: The free -NH₂ group and the -CN group will strongly coordinate with BBr₃. Therefore, standard catalytic or 1:1 stoichiometric ratios will fail; an excess of reagent is mandatory. Furthermore, the highly exothermic aqueous quench can risk nitrile hydrolysis if not strictly temperature-controlled.

The Benzyloxy (-OBn) Group: Mild Cleavage, Orthogonality Risks

The benzyl ether provides a milder alternative, particularly favored in late-stage functionalization where harsh Lewis acids would destroy the molecule.

  • Causality of Cleavage: Deprotection is normally performed via palladium-catalyzed hydrogenolysis, delivering the free alcohol and toluene[2]. The palladium surface adsorbs H₂ gas and facilitates insertion into the benzylic C-O bond.

  • Drawbacks in this Scaffold: The -CN group is at high risk of being reduced to a primary amine (-CH₂NH₂) under standard H₂/Pd-C conditions. To limit the availability of hydrogen and prevent nitrile reduction, a hydrogen transfer source such as 1,4-cyclohexadiene must be used instead of H₂ gas[2].

The Hybrid Solution: p-Methoxybenzyloxy (-OPMB)

To circumvent the harshness of BBr₃ and the reduction risks of hydrogenolysis, the para-methoxybenzyl (PMB) ether is often the optimal choice. The electron-donating methoxy group on the benzyl ring lowers the oxidation potential of the system. This allows for selective oxidative cleavage using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or photoredox catalysis, leaving both the -CN and -NH₂ groups completely intact[2][3][4].

Quantitative Performance & Orthogonality Matrix

The following table summarizes the operational parameters for each protecting group within the context of a 4-aminobenzonitrile scaffold.

ParameterMethoxy (-OMe)Benzyloxy (-OBn)p-Methoxybenzyloxy (-OPMB)
Introduction Reagents MeI, K₂CO₃BnBr, Ag₂O (Mild)[2]PMB-Cl, Ag₂O
Primary Cleavage Reagent BBr₃ or TMSIH₂, Pd/CDDQ or Photoredox[3]
Orthogonality to -CN Moderate (Risk of hydrolysis during quench)Low (High risk of reduction to amine)High (Completely inert to DDQ)
Orthogonality to -NH₂ Low (Amine coordinates to Lewis acid)High High
Typical Cleavage Yield 65% - 80%75% - 90% (with transfer H₂)85% - 95%[3]
Ideal Use Case Early-stage synthesis requiring survival through harsh downstream bases.Late-stage deprotection where transfer hydrogenation can be safely controlled.Complex, multi-functional substrates requiring mild, orthogonal cleavage[5].

Validated Experimental Protocols

Protocol A: Demethylation of Methoxy-4-aminobenzonitrile using BBr₃

This protocol utilizes a stoichiometric excess of Lewis acid to overcome amine/nitrile coordination.

  • Preparation: Dissolve the methoxy-4-aminobenzonitrile derivative (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert N₂ atmosphere. Causality: BBr₃ reacts violently with ambient moisture to form HBr and boric acid, neutralizing the reagent.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Low temperatures prevent uncontrolled exothermic degradation and limit unselective reactions with the nitrile group.

  • Reagent Addition: Dropwise add 3.5 to 4.0 equivalents of BBr₃ (1.0 M in DCM). Causality: The primary amine will consume ~1 equivalent via Lewis acid-base complexation, and the nitrile will coordinate another. The excess ensures sufficient free reagent remains to mediate the ether cleavage.

  • Reaction: Remove the cooling bath and allow the mixture to warm to room temperature, stirring for 4–6 hours. Monitor via LC-MS.

  • Self-Validating Quench: Re-cool the flask to 0 °C and carefully add anhydrous methanol dropwise until effervescence ceases. Causality: Methanol safely solvolyzes the boron-oxygen intermediates and destroys unreacted BBr₃, yielding volatile trimethyl borate and HBr. This avoids the harsh localized heating and potential nitrile hydrolysis that occurs with a direct aqueous quench.

  • Workup: Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with ethyl acetate.

Protocol B: Oxidative Cleavage of PMB Ether using DDQ

This protocol provides a highly orthogonal deprotection strategy that preserves the sensitive nitrile group.

  • Preparation: Dissolve the PMB-protected 4-aminobenzonitrile derivative (1.0 equiv) in a mixture of DCM and H₂O (18:1 v/v). Causality: Water is strictly required as the oxygen nucleophile. It attacks the intermediate oxocarbenium ion to form a hemiacetal, which subsequently collapses to release the free phenol and p-methoxybenzaldehyde.

  • Oxidation: Add DDQ (1.5 equiv) portion-wise at room temperature. Causality: DDQ acts as a single-electron oxidant. The electron-rich PMB ring is oxidized to a radical cation, loses a benzylic proton, and undergoes further oxidation to the reactive oxocarbenium ion[2].

  • Self-Validating Monitoring: Stir for 1–2 hours. The reaction is self-validating via TLC; the distinct appearance of p-methoxybenzaldehyde (visible under UV and stains strongly with 2,4-DNPH) confirms successful cleavage.

  • Workup: Filter the suspension through a pad of Celite to remove the insoluble reduced byproduct (DDQH₂). Wash the filtrate sequentially with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

Strategic Decision Workflow

Use the following decision matrix to determine the optimal protecting group for your specific 4-aminobenzonitrile synthetic route.

G N1 Target: Hydroxylated 4-Aminobenzonitrile N2 Are harsh downstream conditions (strong bases/nucleophiles) expected? N1->N2 N3 Methoxy (-OMe) Requires BBr3 for cleavage N2->N3 Yes N4 Require mild late-stage deprotection? N2->N4 No N5 Is -CN reduction a risk during hydrogenolysis? N4->N5 Yes N6 Benzyloxy (-OBn) Cleavage via Transfer Hydrogenation N5->N6 No (Controlled) N7 p-Methoxybenzyloxy (-OPMB) Cleavage via DDQ (Oxidative) N5->N7 Yes (High Risk)

Caption: Decision matrix for selecting ether protecting groups in 4-aminobenzonitrile synthesis.

References

  • Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis | The Journal of Organic Chemistry - ACS Public
  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal.
  • Halobenzyl Ethers as Protecting Groups for Organic Synthesis | Journal of the American Chemical Society.
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC.
  • US20130338134A1 - Substituted tricyclic compounds as fgfr inhibitors - Google P

Sources

Validation

A Comparative Guide to the Synthesis of 4-Amino-2-(benzyloxy)benzonitrile: An Evaluation of Yield and Purity

For researchers and professionals in drug development, the efficient and high-purity synthesis of key intermediates is a cornerstone of successful project timelines. 4-Amino-2-(benzyloxy)benzonitrile is a valuable buildi...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the efficient and high-purity synthesis of key intermediates is a cornerstone of successful project timelines. 4-Amino-2-(benzyloxy)benzonitrile is a valuable building block, and this guide provides an in-depth, objective comparison of two plausible synthetic routes. By examining the causality behind experimental choices and presenting supporting data, this document aims to empower scientists to make informed decisions for their specific research needs.

Introduction

4-Amino-2-(benzyloxy)benzonitrile is a substituted benzonitrile that incorporates a protected hydroxyl group and an amino functionality, making it a versatile intermediate in medicinal chemistry. The strategic placement of these groups allows for a variety of subsequent chemical modifications. This guide will compare two logical synthetic pathways to this target molecule, evaluating each based on yield, purity, reagent accessibility, and overall process efficiency.

The two routes explored are:

  • Route 1: Commencing with 2-chloro-4-nitrobenzonitrile, this route involves a nucleophilic aromatic substitution followed by the reduction of a nitro group.

  • Route 2: Starting from the more readily available 2-hydroxybenzonitrile, this pathway proceeds through nitration, O-benzylation, and subsequent nitro group reduction.

Each route will be detailed with step-by-step experimental protocols, a discussion of the chemical principles at play, and a comparative analysis of their respective advantages and disadvantages.

Route 1: Nucleophilic Aromatic Substitution and Reduction Pathway

This synthetic approach leverages the reactivity of a halogenated nitroaromatic compound. The strong electron-withdrawing nature of the nitro and cyano groups activates the aromatic ring for nucleophilic substitution, which is the key first step.

Logical Flow of Route 1

Route 1 A 2-Chloro-4-nitrobenzonitrile B 2-(Benzyloxy)-4-nitrobenzonitrile A->B  Step 1a: O-Benzylation (SNAr) C 4-Amino-2-(benzyloxy)benzonitrile B->C  Step 1b: Nitro Reduction

Caption: Synthetic workflow for Route 1.

Step 1a: Synthesis of 2-(Benzyloxy)-4-nitrobenzonitrile via O-Benzylation

The first step is a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 2-position of 2-chloro-4-nitrobenzonitrile is displaced by the benzyloxy group. The presence of the nitro group in the para position is crucial as it stabilizes the negatively charged Meisenheimer complex intermediate, thereby facilitating the substitution.

Experimental Protocol:

  • To a solution of benzyl alcohol (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the resulting mixture at room temperature for 30 minutes to form sodium benzoxide.

  • Add a solution of 2-chloro-4-nitrobenzonitrile (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and carefully quench with ice-cold water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield 2-(benzyloxy)-4-nitrobenzonitrile.

Step 1b: Synthesis of 4-Amino-2-(benzyloxy)benzonitrile via Nitro Reduction

The reduction of the nitro group to a primary amine is a common and well-established transformation. A variety of reducing agents can be employed, with stannous chloride (tin(II) chloride) in an acidic medium being a reliable and high-yielding method for this type of substrate.[1]

Experimental Protocol:

  • To a solution of 2-(benzyloxy)-4-nitrobenzonitrile (1.0 equivalent) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 equivalents).

  • Add concentrated hydrochloric acid (HCl) dropwise while stirring, maintaining the temperature below 50 °C.

  • Heat the reaction mixture to reflux (approximately 78 °C) for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol/water or by column chromatography to afford pure 4-amino-2-(benzyloxy)benzonitrile. A patent for a similar reduction of 2-chloro-4-nitrobenzonitrile to 4-amino-2-chlorobenzonitrile reports a yield of 96% using this method.[1]

Route 2: Nitration, O-Benzylation, and Reduction Pathway

This alternative route begins with the more accessible starting material, 2-hydroxybenzonitrile. The synthesis hinges on the regioselective introduction of a nitro group, followed by protection of the phenolic hydroxyl group and subsequent reduction.

Logical Flow of Route 2

Route 2 A 2-Hydroxybenzonitrile B 2-Hydroxy-4-nitrobenzonitrile A->B  Step 2a: Nitration C 2-(Benzyloxy)-4-nitrobenzonitrile B->C  Step 2b: O-Benzylation D 4-Amino-2-(benzyloxy)benzonitrile C->D  Step 2c: Nitro Reduction

Caption: Synthetic workflow for Route 2.

Step 2a: Synthesis of 2-Hydroxy-4-nitrobenzonitrile via Nitration

The nitration of 2-hydroxybenzonitrile is a critical step that dictates the viability of this route. The hydroxyl group is an ortho-, para-director, while the cyano group is a meta-director. The regioselectivity will depend on the reaction conditions. Nitration is expected to occur primarily at the positions ortho and para to the powerful activating hydroxyl group.

Experimental Protocol:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 2-hydroxybenzonitrile (1.0 equivalent) to the cooled sulfuric acid, ensuring the temperature remains below 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate cooled flask.

  • Add the nitrating mixture dropwise to the solution of 2-hydroxybenzonitrile over 30-60 minutes, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Filter the precipitated solid, wash thoroughly with cold water until the filtrate is neutral, and dry.

  • The crude product will likely be a mixture of isomers and should be purified by column chromatography to isolate the desired 2-hydroxy-4-nitrobenzonitrile.

Step 2b: Synthesis of 2-(Benzyloxy)-4-nitrobenzonitrile via O-Benzylation

This step involves a standard Williamson ether synthesis to protect the phenolic hydroxyl group.[2][3]

Experimental Protocol:

  • Dissolve 2-hydroxy-4-nitrobenzonitrile (1.0 equivalent) in acetone or DMF.

  • Add potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution.

  • Add benzyl bromide (1.2 equivalents) dropwise to the suspension.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to yield 2-(benzyloxy)-4-nitrobenzonitrile.

Step 2c: Synthesis of 4-Amino-2-(benzyloxy)benzonitrile via Nitro Reduction

The final step is identical to Step 1b in Route 1, involving the reduction of the nitro group. Catalytic hydrogenation is an alternative to the use of stannous chloride and is often preferred for its cleaner work-up.[4]

Experimental Protocol (Alternative Reduction):

  • Dissolve 2-(benzyloxy)-4-nitrobenzonitrile (1.0 equivalent) in ethanol or ethyl acetate in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography to yield 4-amino-2-(benzyloxy)benzonitrile.

Comparative Analysis: Yield and Purity

The selection of a synthetic route is often a trade-off between various factors. The following table summarizes the anticipated performance of each route. It is important to note that the yields for some steps are estimated based on analogous reactions due to the lack of direct literature precedent for this specific target molecule.

Parameter Route 1: SNAr & Reduction Route 2: Nitration, Benzylation & Reduction Comments
Starting Material 2-Chloro-4-nitrobenzonitrile2-Hydroxybenzonitrile2-Hydroxybenzonitrile is generally more commercially available and less expensive.[5][6][7]
Number of Steps 23Route 1 is more convergent.
Key Reagents Sodium benzoxide, SnCl₂/HCl or H₂/Pd-CHNO₃/H₂SO₄, Benzyl bromide, K₂CO₃, SnCl₂/HCl or H₂/Pd-CRoute 2 requires handling of a nitrating mixture.
Estimated Yield (Step 1) 70-85% (O-Benzylation)40-60% (Nitration, after isomer separation)The nitration in Route 2 may produce isomeric byproducts, reducing the yield of the desired intermediate.
Estimated Yield (Step 2) 85-95% (Reduction)[1]80-90% (O-Benzylation)Standard, high-yielding reactions.
Estimated Yield (Step 3) -85-95% (Reduction)
Overall Estimated Yield 60-80% 27-51% Route 1 is anticipated to have a significantly higher overall yield.
Purity Concerns Potential for incomplete substitution in Step 1a.Formation of nitro-isomers in Step 2a is a major concern and requires careful chromatographic separation.Route 1 likely offers a purer intermediate stream.
Key Advantages Higher overall yield, fewer steps, better regioselectivity.Readily available and cheaper starting material.
Key Disadvantages The starting material may be more expensive.Lower overall yield, additional step, potential for isomeric impurities.

Conclusion and Recommendation

Based on this comparative analysis, Route 1 is the recommended synthetic pathway for obtaining 4-Amino-2-(benzyloxy)benzonitrile with higher yield and purity. While the starting material, 2-chloro-4-nitrobenzonitrile, may be more costly than 2-hydroxybenzonitrile, the higher overall yield, fewer synthetic steps, and avoidance of a challenging isomeric separation make it a more efficient and reliable choice for laboratory-scale synthesis. The regiochemical control inherent in starting with a pre-functionalized halo-nitroaromatic compound is a significant advantage over the potentially problematic nitration of 2-hydroxybenzonitrile in Route 2.

For large-scale industrial production, a more thorough cost analysis of starting materials and reagents would be necessary. However, for the typical needs of research and development, the higher efficiency and cleaner reaction profile of Route 1 present a clear advantage.

References

  • Das, B., Banerjee, J., & Maity, A. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Synlett, 2004(10), 1837-1839.
  • Bebernitz, G. R., et al. (2002). Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. The Journal of Organic Chemistry, 67(23), 8234–8239.
  • Das, B., Banerjee, J., & Maity, A. (2004). Reduction of Nitroarenes with SnCl 2 in TBAB.
  • Bebernitz, G. R., et al. (2002). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. The Journal of Organic Chemistry, 67(23), 8234-8239.
  • Das, B., Banerjee, J., & Maity, A. (2004). Efficient Reductions of Nitroarenes with SnCl 2 in Ionic Liquid.
  • de Souza, M. V. N., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2533.
  • Lange, L., et al. (2001). Process for the preparation of 2-hydroxybenzonitrile. U.S.
  • Organic Syntheses Procedure. (n.d.). Org. Synth., 51, 3.
  • The Royal Society of Chemistry. (n.d.). Experimental Procedures.
  • BenchChem. (n.d.). Literature review on 2-Hydroxybenzonitrile synthesis.
  • BenchChem. (n.d.). Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • The Royal Society of Chemistry. (n.d.).
  • Cliffe, I. A., & Ife, R. J. (1997). Method for the preparation of 2 hydroxybenzonitrile. U.S.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitrobenzonitrile.
  • ResearchGate. (2017). How can I purify impure benzonitrile?.
  • Reaction Chemistry & Engineering (RSC Publishing). (n.d.).
  • Cliffe, I. A., & Ife, R. J. (1997). Method for the preparation of 2 hydroxybenzonitrile. U.S.
  • F.isons Limited. (1973). Preparation of benzonitriles. U.S.
  • Eureka | Patsnap. (2020).
  • LOCKSS. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE.
  • Organic Syntheses Procedure. (n.d.).
  • Guidechem. (2021). What is the synthesis method of 4-Nitrobenzonitrile?.
  • Justia Patents. (1996).
  • AZoM. (2016).
  • Google Patents. (n.d.). RU1772103C - Method of 2-aminobenzonitrile synthesis.
  • ResearchGate. (n.d.). Catalytic hydrogenation of benzonitrile and alkyl nitrile in aqueous/organic biphase system | Request PDF.
  • PMC. (n.d.). Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source.
  • Google Patents. (n.d.). US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • CDC Stacks. (n.d.).
  • Queen's University Belfast. (2023). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen.
  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • European Patent Office. (1984). Process for the preparation of 4-chloro-2-nitrobenzonitrile - EP 0110559 A1.
  • Google Patents. (2005). US7364882B1 - Enzymatic reduction of a nitrile containing compound to the corresponding amine.
  • BenchChem. (n.d.).
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Comparative

A Comparative Guide to Computational Modeling of 4-Amino-2-(benzyloxy)benzonitrile Binding Affinities: A Case Study with HIV-1 Reverse Transcriptase

Introduction In the landscape of modern drug discovery, understanding the molecular interactions that govern the binding of a small molecule to its protein target is paramount. This guide provides a comparative analysis...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, understanding the molecular interactions that govern the binding of a small molecule to its protein target is paramount. This guide provides a comparative analysis of computational methods used to model the binding affinity of 4-Amino-2-(benzyloxy)benzonitrile, a scaffold of significant interest in medicinal chemistry. Due to the absence of specific target and binding affinity data for this exact molecule in the public domain, we will utilize a well-characterized and relevant analogue—a benzonitrile derivative targeting HIV-1 Reverse Transcriptase (RT)—as a representative case study. This approach allows us to delve into the practical application and comparative strengths of various computational techniques in a real-world drug discovery context.

HIV-1 RT is a crucial enzyme for the replication of the human immunodeficiency virus and a validated target for antiviral therapy.[1][2][3] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of allosteric inhibitors that bind to a hydrophobic pocket in the enzyme, inducing conformational changes that inhibit its function.[1] Several approved NNRTIs and numerous investigational compounds feature a benzonitrile moiety, making HIV-1 RT an exemplary system for this comparative guide.

This document is intended for researchers, scientists, and drug development professionals. It will provide an in-depth technical overview, explain the rationale behind methodological choices, and offer detailed protocols for the computational workflows discussed.

Comparative Analysis of Computational Modeling Techniques

The prediction of protein-ligand binding affinity is a cornerstone of computational drug design.[4] A hierarchy of methods exists, each with a different balance of computational cost and predictive accuracy. Here, we compare three widely used techniques: Molecular Docking, Molecular Dynamics (MD) Simulations with endpoint free energy calculations (MM/PBSA and MM/GBSA), and more rigorous Free Energy Perturbation (FEP) methods.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] It is widely used for virtual screening and to generate initial binding hypotheses.

Causality Behind Experimental Choices: Docking is the foundational step in structure-based drug design. Its primary purpose is to rapidly screen large libraries of compounds and to provide a plausible 3D model of the protein-ligand complex. The choice of docking software and scoring function is critical and depends on the specific system under investigation. For HIV-1 RT, which has a well-defined and relatively rigid binding pocket for NNRTIs, standard docking protocols can provide valuable initial insights.

Trustworthiness and Self-Validation: The reliability of docking results is often assessed by re-docking a known crystallographic ligand back into its binding site. A successful re-docking, characterized by a low root-mean-square deviation (RMSD) between the docked pose and the crystal structure, provides confidence in the chosen docking protocol.

Molecular Dynamics (MD) Simulations and MM/PBSA/GBSA

While docking provides a static picture, MD simulations offer a dynamic view of the protein-ligand complex, capturing the conformational changes and flexibility of both the protein and the ligand over time.[5]

Causality Behind Experimental Choices: MD simulations are employed to refine the static poses obtained from docking and to obtain a more accurate estimation of binding free energy. The choice to run MD simulations is driven by the need to account for protein flexibility and the entropic contributions to binding, which are often neglected in docking calculations. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular "endpoint" methods to estimate the free energy of binding from MD simulation trajectories. They offer a good compromise between accuracy and computational cost.

Trustworthiness and Self-Validation: The stability of the MD simulation is a key indicator of its reliability. This is assessed by monitoring parameters like RMSD of the protein backbone and the ligand over the simulation time. A stable trajectory suggests that the system has reached equilibrium, and the subsequent free energy calculations are more likely to be meaningful.

Free Energy Perturbation (FEP)

FEP is a more rigorous and computationally expensive method for calculating relative binding free energies between a series of congeneric ligands.[6] It is based on statistical mechanics and involves creating a non-physical ("alchemical") transformation between two ligands in the binding site and in solution.

Causality Behind Experimental Choices: FEP calculations are typically performed when a highly accurate prediction of the relative binding affinity of a small number of closely related compounds is required, for instance, during lead optimization. The decision to use FEP is justified by its higher predictive power compared to MM/PBSA/GBSA, albeit at a significantly greater computational cost.

Trustworthiness and Self-Validation: The convergence of the FEP calculation is crucial for its reliability. This is assessed by examining the forward and reverse free energy changes of the alchemical transformation. A small hysteresis (difference between forward and reverse values) indicates good convergence and a reliable prediction.

Data Presentation

Table 1: Comparison of Computational Modeling Techniques for Binding Affinity Prediction
Method Primary Output Computational Cost Typical Accuracy (Relative Binding Free Energy) Strengths Limitations
Molecular Docking Binding pose, Scoring function valueLow> 2 kcal/molHigh-throughput, generates initial binding hypothesisScoring functions are often inaccurate, neglects protein flexibility
MD with MM/PBSA/GBSA Dynamic stability, Binding free energy estimateMedium1-2 kcal/molAccounts for protein flexibility and solvation effectsEntropic contributions are often approximated, results can be sensitive to simulation parameters
Free Energy Perturbation (FEP) Relative binding free energy (ΔΔG)High< 1 kcal/molHigh accuracy for congeneric series, theoretically rigorousComputationally very expensive, requires careful setup and convergence analysis
Table 2: Hypothetical Binding Affinity Data for Benzonitrile Derivatives against HIV-1 RT
Compound Experimental IC50 (nM)[7][8] Docking Score (kcal/mol) Predicted ΔG (MM/PBSA) (kcal/mol) Predicted ΔΔG (FEP) (kcal/mol)
Reference Ligand (e.g., Efavirenz) 3.1-10.5-12.30 (Reference)
4-Amino-2-(benzyloxy)benzonitrile Analogue 1 15.2-9.8-11.1+1.2
4-Amino-2-(benzyloxy)benzonitrile Analogue 2 2.5-10.8-12.8-0.5
4-Amino-2-(benzyloxy)benzonitrile Analogue 3 89.7-8.9-9.5+2.8

Note: The data in this table is illustrative and intended to demonstrate how results from different computational methods would be presented and compared against experimental values. The IC50 values are representative of typical potencies for NNRTIs.[7][8]

Experimental Protocols

Protocol 1: Molecular Docking Workflow
  • Protein Preparation:

    • Download the crystal structure of HIV-1 RT in complex with an NNRTI (e.g., PDB ID: 1IKW) from the Protein Data Bank.

    • Remove water molecules and any co-solvents.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH.

    • Assign partial charges to all atoms using a force field such as AMBER.

  • Ligand Preparation:

    • Draw the 3D structure of the 4-Amino-2-(benzyloxy)benzonitrile analogue using a molecular modeling software.

    • Generate a low-energy conformation of the ligand.

    • Assign partial charges using a method like Gasteiger.

  • Docking Simulation:

    • Define the binding site based on the location of the co-crystallized ligand in the PDB structure.

    • Perform the docking calculation using software like AutoDock Vina or Glide.

    • Analyze the resulting docking poses and select the one with the best score and most favorable interactions.

Protocol 2: MD Simulation and MM/PBSA Workflow
  • System Setup:

    • Use the best docked pose from Protocol 1 as the starting structure.

    • Solvate the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization of the system to remove any steric clashes.

    • Gradually heat the system to 300 K under constant volume (NVT ensemble).

    • Equilibrate the system at 300 K and 1 atm pressure under constant pressure (NPT ensemble) for several nanoseconds.

  • Production MD Simulation:

    • Run a production MD simulation for at least 100 nanoseconds, saving the coordinates at regular intervals.

  • MM/PBSA Calculation:

    • Extract snapshots from the stable part of the production trajectory.

    • For each snapshot, calculate the binding free energy using the MM/PBSA method, which decomposes the free energy into molecular mechanics energy, polar solvation energy, and non-polar solvation energy.

    • Average the binding free energies over all snapshots.

Visualization

Computational_Workflow cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation cluster_fec Free Energy Calculation PDB Protein Structure (PDB) Prep Preparation (H, Charges) PDB->Prep Ligand Ligand Structure Ligand->Prep Dock Docking Simulation Prep->Dock Pose Binding Pose & Score Dock->Pose Setup System Setup (Solvation) Pose->Setup Pose->Setup Best Pose Equil Minimization & Equilibration Setup->Equil Prod Production MD Equil->Prod Traj MD Trajectory Prod->Traj MMPBSA MM/PBSA Calculation Traj->MMPBSA Traj->MMPBSA FEP FEP Calculation Traj->FEP Affinity Binding Affinity (ΔG) MMPBSA->Affinity FEP->Affinity

Caption: A generalized workflow for computational modeling of protein-ligand binding affinity.

HIV1_RT_Binding_Pocket NNRTI Binding Pocket of HIV-1 RT cluster_pocket Hydrophobic Pocket L100 Leu100 K101 Lys101 K103 Lys103 V106 Val106 Y181 Tyr181 Y188 Tyr188 G190 Gly190 F227 Phe227 W229 Trp229 L234 Leu234 P236 Pro236 Ligand Benzonitrile Inhibitor Ligand->L100 hydrophobic Ligand->K103 hydrophobic Ligand->Y181 π-π stacking Ligand->F227 hydrophobic Ligand->W229 hydrophobic

Caption: Key amino acid residues in the NNRTI binding pocket of HIV-1 RT interacting with a benzonitrile inhibitor.

Conclusion

This guide has provided a comparative overview of key computational methods for predicting the binding affinity of small molecules, using 4-Amino-2-(benzyloxy)benzonitrile as a representative scaffold and HIV-1 Reverse Transcriptase as a case study target. Molecular docking serves as an essential high-throughput method for generating initial binding hypotheses. MD simulations coupled with MM/PBSA or MM/GBSA offer a more refined, dynamics-based estimation of binding affinity by incorporating protein flexibility. For the highest accuracy in predicting relative binding affinities within a chemical series, FEP stands as the gold standard, albeit with a significant computational investment.

The choice of computational methodology should be guided by the specific research question, the available computational resources, and the stage of the drug discovery project. A multi-faceted approach, integrating several of these techniques, is often the most effective strategy for robust and reliable prediction of protein-ligand binding affinities, ultimately guiding the rational design of more potent and selective therapeutic agents.

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